FTI-2148
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-16-5-3-4-6-19(16)21-11-17(12-25-13-18-14-26-15-27-18)7-8-20(21)23(29)28-22(24(30)31)9-10-32-2/h3-8,11,14-15,22,25H,9-10,12-13H2,1-2H3,(H,26,27)(H,28,29)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULAYTGUTXCHSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)NC(CCSC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FTI-2148: A Farnesyltransferase Inhibitor with Potent Anti-Tumor Activity
FTI-2148 is a potent and specific inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of several proteins implicated in cancer. By blocking the farnesylation of key signaling molecules, particularly the Ras family of small GTPases, this compound disrupts their localization to the cell membrane and subsequent activation of downstream pro-proliferative and survival pathways. Preclinical studies have demonstrated its significant therapeutic potential, inducing tumor regression in animal models and highlighting its promise as a targeted anti-cancer agent.
Mechanism of Action
This compound exerts its therapeutic effects by competitively inhibiting the enzyme farnesyltransferase. This enzyme catalyzes the transfer of a farnesyl pyrophosphate (FPP) group to a cysteine residue within the C-terminal CAAX motif of substrate proteins. Farnesylation is a critical step for the proper subcellular localization and biological activity of numerous proteins involved in cell growth, differentiation, and survival.
The primary target of FTIs, including this compound, is the Ras family of proteins (H-Ras, K-Ras, and N-Ras). Oncogenic mutations in Ras are found in a significant proportion of human cancers, leading to constitutive activation of downstream signaling cascades that drive tumorigenesis. By preventing Ras farnesylation, this compound traps these oncoproteins in the cytosol, rendering them unable to associate with the plasma membrane and activate critical effector pathways such as the Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways.
Beyond Ras, this compound also affects the farnesylation of other proteins, including RhoB. The inhibition of RhoB farnesylation can lead to its alternative prenylation by geranylgeranyltransferase-I (GGTase-I). Both farnesylated and geranylgeranylated forms of RhoB have been implicated in tumor suppression, suggesting a complex role for this protein in the anti-tumor effects of FTIs.
Preclinical Efficacy
In vivo studies have provided compelling evidence for the anti-tumor activity of this compound. A key study utilizing MMTV-ν-Ha-Ras transgenic mice, which develop mammary and salivary gland tumors driven by the H-Ras oncogene, demonstrated that treatment with this compound led to significant tumor regression.
| Preclinical Model | Treatment | Outcome | Reference |
| MMTV-ν-Ha-Ras Transgenic Mice | This compound | 87 ± 3% tumor regression | Sun et al., 1999 |
This profound anti-tumor effect is attributed to the induction of apoptosis (programmed cell death) and the inhibition of key survival signaling pathways.
Signaling Pathways Affected by this compound
The inhibition of farnesyltransferase by this compound leads to the downregulation of critical signaling pathways that are frequently hyperactivated in cancer.
Ras-Raf-MEK-ERK Pathway
PI3K-Akt-mTOR Pathway
Studies in MMTV-ν-Ha-Ras transgenic mice have shown that this compound treatment leads to a decrease in the phosphorylated (active) forms of Erk1/2 and Akt, key downstream effectors of the Ras and PI3K pathways, respectively.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of preclinical findings. Below are representative protocols for key experiments used to evaluate the therapeutic potential of this compound.
Western Blot Analysis for Protein Farnesylation and Signaling Pathway Modulation
This protocol is designed to assess the inhibitory effect of this compound on protein farnesylation and its impact on downstream signaling pathways.
-
Cell Culture and Treatment: Cancer cell lines are cultured to 70-80% confluency and treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).
-
Protein Extraction and Quantification: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., anti-Ras, anti-phospho-ERK, anti-phospho-Akt, anti-GAPDH as a loading control). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
This assay is used to determine the cytotoxic and cytostatic effects of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent is added to each well. The absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of cancer cells.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting). The anti-tumor efficacy is assessed by comparing the tumor growth rates and final tumor weights between the treated and control groups.
Future Directions
The potent preclinical activity of this compound underscores its potential as a valuable therapeutic agent. Future research will likely focus on:
-
Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as cytotoxic chemotherapy or other targeted therapies.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.
-
Clinical Translation: Advancing this compound into clinical trials to evaluate its safety and efficacy in cancer patients.
Unraveling FTI-2148: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTI-2148 is a potent, non-thiol containing, imidizolo-containing peptidomimetic inhibitor of farnesyltransferase (FTase). Its development emerged from the pursuit of novel anti-cancer agents targeting the Ras signaling pathway, a critical mediator of cell proliferation and survival that is frequently dysregulated in human cancers. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological context.
Discovery and Rationale
The development of farnesyltransferase inhibitors was predicated on the discovery that Ras proteins require a post-translational modification called farnesylation to anchor to the plasma membrane, a prerequisite for their oncogenic activity.[1] By inhibiting the enzyme responsible for this modification, farnesyltransferase, it was hypothesized that the aberrant signaling cascade initiated by mutated Ras could be abrogated.
This compound was designed as a peptidomimetic, structurally mimicking the C-terminal CAAX motif of Ras proteins, which is the recognition site for FTase.[2] The incorporation of an imidazole ring was a key structural feature intended to enhance potency and selectivity.
Mechanism of Action
This compound exerts its primary effect by inhibiting the enzymatic activity of farnesyltransferase. This inhibition prevents the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue within the CAAX motif of target proteins, most notably H-Ras. Deprived of its lipid anchor, H-Ras cannot localize to the cell membrane and remains inactive in the cytoplasm, thus blocking its downstream signaling pathways.
While initially designed to target Ras, subsequent research has revealed that the anti-tumor effects of FTIs like this compound are not solely dependent on the inhibition of Ras farnesylation. Other farnesylated proteins, such as RhoB, have been identified as important targets that contribute to the pro-apoptotic and anti-proliferative effects of these inhibitors.
The downstream signaling consequences of FTase inhibition by this compound include the suppression of the MAPK/ERK and PI3K/Akt pathways, both of which are critical for tumor cell growth, survival, and proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Enzyme Inhibition
| Enzyme Target | IC50 Value |
| Farnesyl Transferase (FTase) | 1.4 nM |
| Geranylgeranyl Transferase-1 (GGTase-1) | 1.7 µM |
Table 2: In Vivo Anti-Tumor Efficacy
| Animal Model | Cancer Cell Line | Treatment | Outcome |
| Nude Mice | Human Lung Adenocarcinoma (A-549) Xenograft | Dose-dependent | 33%, 67%, and 91% tumor growth suppression |
| H-Ras Transgenic Mice | Spontaneous Mammary Tumors | Not specified | Average of 87% tumor regression |
Key Experimental Protocols
Farnesyltransferase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against farnesyltransferase.
Methodology:
A common method for assessing FTase activity is a fluorescence-based assay.
-
Reagents: Recombinant human farnesyltransferase, farnesyl pyrophosphate (FPP), a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS), assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 10 µM ZnCl2, 5 mM DTT), and varying concentrations of this compound.
-
Procedure:
-
The FTase enzyme is pre-incubated with different concentrations of this compound in the assay buffer.
-
The reaction is initiated by the addition of FPP and the fluorescent peptide substrate.
-
The reaction is allowed to proceed at 37°C for a defined period.
-
The transfer of the farnesyl group to the peptide is detected by a change in fluorescence intensity, which is measured using a fluorometer.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
A549 Xenograft Nude Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Animal Model: Athymic nude mice.
-
Cell Line: A549 human lung adenocarcinoma cells.
-
Procedure:
-
A549 cells are cultured and harvested. A suspension of cells (typically 1-5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is prepared.
-
The cell suspension is subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into control and treatment groups.
-
This compound is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (Length x Width²)/2.
-
Body weight and general health of the mice are monitored throughout the study.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blot, immunohistochemistry).
-
Western Blot Analysis of Protein Prenylation
Objective: To assess the inhibition of protein farnesylation in cells or tissues treated with this compound.
Methodology:
-
Principle: Unprenylated proteins migrate faster on an SDS-PAGE gel than their prenylated counterparts, resulting in a noticeable band shift.
-
Procedure:
-
Cells or tumor tissues are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from control and this compound-treated samples are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for a farnesylated protein of interest (e.g., HDJ-2, a chaperone protein that is constitutively farnesylated).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. A shift to a lower molecular weight band in the this compound-treated samples indicates inhibition of farnesylation.
-
Immunohistochemistry for Downstream Signaling Proteins
Objective: To evaluate the effect of this compound on the activation of downstream signaling pathways in tumor tissue.
Methodology:
-
Tissue Preparation: Tumors from the in vivo studies are fixed in formalin and embedded in paraffin.
-
Procedure:
-
Paraffin-embedded tumor sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the epitopes.
-
Sections are incubated with primary antibodies specific for the phosphorylated (active) forms of key signaling proteins, such as p-Akt and p-ERK.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.
-
A chromogenic substrate is added to visualize the antibody-antigen complexes.
-
The sections are counterstained (e.g., with hematoxylin) and mounted.
-
The intensity and localization of the staining are analyzed under a microscope to assess the levels of p-Akt and p-ERK in control versus this compound-treated tumors.
-
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: this compound inhibits farnesyltransferase, preventing Ras membrane localization and downstream signaling.
Caption: Preclinical evaluation workflow for this compound, from in vitro enzyme assays to in vivo efficacy studies.
Conclusion
This compound represents a significant advancement in the development of farnesyltransferase inhibitors. Its high potency and demonstrated anti-tumor activity in preclinical models underscore its potential as a therapeutic agent. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic applications of this compound and other compounds in its class.
References
FTI-2148: A Potent Inhibitor of Ras Farnesylation for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Protein farnesylation, a critical post-translational modification, is indispensable for the proper localization and function of numerous cellular proteins, most notably the Ras family of small GTPases. Aberrant Ras signaling is a hallmark of many human cancers, making the enzymes responsible for its modification, such as farnesyltransferase (FTase), attractive targets for therapeutic intervention. FTI-2148 is a potent and selective inhibitor of FTase with demonstrated preclinical anti-tumor activity. This technical guide provides a comprehensive overview of this compound's role in inhibiting Ras protein farnesylation, detailing its mechanism of action, quantitative data on its potency and efficacy, and methodologies for its experimental evaluation.
Introduction: The Role of Ras Farnesylation in Oncogenesis
The Ras proteins (H-Ras, N-Ras, and K-Ras) are molecular switches that cycle between an active GTP-bound and an inactive GDP-bound state, regulating key cellular processes including proliferation, differentiation, and survival. For Ras to become biologically active, it must undergo a series of post-translational modifications, the first and most crucial of which is the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within the C-terminal CAAX motif. This reaction is catalyzed by the enzyme farnesyltransferase (FTase). Farnesylation facilitates the anchoring of Ras to the inner leaflet of the plasma membrane, a prerequisite for its interaction with downstream effector proteins and subsequent signal transduction.
Mutations in Ras genes are among the most common oncogenic alterations in human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell growth. By inhibiting FTase, farnesyltransferase inhibitors (FTIs) prevent Ras from reaching its site of action at the cell membrane, thereby blocking its oncogenic signaling. This compound is an imidazole-containing peptidomimetic designed to potently and selectively inhibit FTase.[1]
This compound: Mechanism of Action and Potency
This compound acts as a competitive inhibitor of FTase, preventing the transfer of the farnesyl group from farnesyl pyrophosphate (FPP) to the Ras protein. This inhibition leads to the accumulation of unprocessed, cytosolic Ras, which is unable to participate in downstream signaling cascades.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized in various in vitro and in vivo studies.
| Parameter | Enzyme/Cell Line | Value | Reference |
| IC50 | Farnesyltransferase (FTase) | 1.4 nM | [2] |
| IC50 | Geranylgeranyltransferase I (GGTase I) | 1700 nM | [2] |
| Tumor Growth Suppression | Human lung adenocarcinoma A-549 cells in nude mice (50 mg/kg/day) | 33% | [2] |
| Tumor Growth Suppression | Human lung adenocarcinoma A-549 cells in nude mice (100 mg/kg/day) | 67% | [2] |
| Tumor Growth Suppression | Human lung adenocarcinoma A-549 cells in nude mice (150 mg/kg/day) | 77% |
Key Signaling Pathways Affected by this compound
By inhibiting Ras farnesylation, this compound disrupts multiple downstream signaling pathways critical for cancer cell proliferation and survival. The two primary pathways affected are the Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.
Ras-Raf-MEK-ERK (MAPK) Signaling Pathway
The MAPK pathway is a central signaling cascade that relays extracellular signals to the nucleus to control gene expression and cell cycle progression. This compound-mediated inhibition of Ras farnesylation prevents the recruitment and activation of Raf kinase at the plasma membrane, thereby blocking the entire downstream cascade.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical downstream effector of Ras that promotes cell survival, growth, and proliferation. Inhibition of Ras localization to the plasma membrane by this compound also prevents the activation of PI3K and the subsequent phosphorylation and activation of Akt. Some studies with the related FTI, FTI-277, suggest that it can up-regulate PI3K/Akt signaling in certain contexts, highlighting the complex cellular responses to farnesyltransferase inhibition.
Experimental Protocols
Evaluating the efficacy and mechanism of action of this compound requires a variety of in vitro and cellular assays. Below are detailed protocols for key experiments.
In Vitro Farnesyltransferase Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of FTase in a cell-free system. A common method utilizes a fluorescently labeled peptide substrate.
Materials:
-
Purified farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
This compound
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of this compound at various concentrations in the assay buffer.
-
In each well of a 384-well plate, add 5 µL of the sample (this compound solution or vehicle control).
-
Prepare a working reagent by mixing the substrate, assay buffer, and TCEP. Add 25 µL of this working reagent to each well.
-
Initiate the reaction by adding a solution containing FTase and FPP to each well.
-
Immediately measure the fluorescence intensity at time zero and again after a 60-minute incubation at 37°C. The excitation wavelength is 340 nm and the emission wavelength is 550 nm.
-
Calculate the percent inhibition of FTase activity for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of Ras Processing
This technique is used to assess the ability of this compound to inhibit Ras farnesylation in whole cells by observing the electrophoretic mobility shift of the unprocessed protein.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Ras, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody against Ras overnight at 4°C. Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Unprocessed Ras will migrate slower than the processed, farnesylated form.
-
Loading Control: Probe the same membrane with an antibody against a housekeeping protein (e.g., β-actin) to ensure equal protein loading.
Immunofluorescence Staining for Ras Localization
This method visualizes the subcellular localization of Ras protein. In untreated cells, Ras is primarily at the plasma membrane. This compound treatment is expected to cause a shift to a more diffuse cytoplasmic and perinuclear localization.
Materials:
-
Cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (anti-Ras)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound or vehicle control.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating in blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-Ras antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the subcellular localization of Ras using a fluorescence microscope.
In Vivo Efficacy of this compound
The anti-tumor activity of this compound has been evaluated in preclinical animal models. In a study using nude mice bearing human lung adenocarcinoma A-549 xenografts, this compound demonstrated dose-dependent tumor growth suppression. These in vivo studies are crucial for determining the therapeutic potential of this compound.
Typical In Vivo Efficacy Study Design:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used.
-
Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, animals are randomized into treatment and control groups. This compound is administered via an appropriate route (e.g., intraperitoneal injection, oral gavage).
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
This compound is a potent and selective farnesyltransferase inhibitor that effectively blocks the farnesylation of Ras proteins, leading to the disruption of key oncogenic signaling pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other farnesyltransferase inhibitors. Further research into the complex cellular effects of FTIs and their optimal combination with other anti-cancer agents will be crucial for their successful clinical translation.
References
Dual Inhibition of Farnesyltransferase and Geranylgeranyltransferase-1 by FTI-2148: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FTI-2148 is a potent peptidomimetic inhibitor that demonstrates a dual inhibitory mechanism against two critical enzymes in the protein prenylation pathway: farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1). This dual inhibition disrupts the post-translational modification of key signaling proteins, including members of the Ras and Rho superfamilies, which are pivotal in cell growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making dual inhibition a compelling therapeutic strategy. This technical guide provides an in-depth overview of the core principles of this compound's action, detailed experimental protocols for its characterization, and a quantitative summary of its inhibitory efficacy.
Introduction to Protein Prenylation and its Inhibition
Protein prenylation is a post-translational modification essential for the proper subcellular localization and function of a multitude of signaling proteins. This process involves the covalent attachment of isoprenoid lipids, either a 15-carbon farnesyl pyrophosphate (FPP) or a 20-carbon geranylgeranyl pyrophosphate (GGPP), to a cysteine residue within a C-terminal "CaaX" motif of the target protein.
Farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1) are the key enzymes responsible for catalyzing these reactions. While structurally related, they exhibit specificity for their isoprenoid and protein substrates. Notably, many proteins of the Ras superfamily, such as H-Ras and K-Ras, are primarily farnesylated by FTase. In contrast, proteins like RhoA and Rap1A are substrates for GGTase-1.
The critical role of Ras proteins in oncogenesis spurred the development of farnesyltransferase inhibitors (FTIs). However, it was discovered that in the presence of FTIs, some Ras isoforms, particularly K-Ras and N-Ras, can undergo alternative prenylation by GGTase-1, thereby circumventing the inhibitory effect. This escape mechanism highlighted the need for dual inhibitors that target both FTase and GGTase-1 to achieve a more comprehensive blockade of oncogenic signaling. This compound was developed to address this need, exhibiting potent inhibition of both enzymes.
Quantitative Analysis of this compound Inhibitory Activity
The efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. This compound demonstrates high potency against FTase and also inhibits GGTase-1, albeit at a higher concentration.
| Enzyme Target | Inhibitor | IC50 |
| Farnesyltransferase (FTase) | This compound | 1.4 nM |
| Geranylgeranyltransferase-1 (GGTase-1) | This compound | 1700 nM (1.7 µM) |
This table summarizes the in vitro inhibitory potency of this compound against human farnesyltransferase and geranylgeranyltransferase-1. Data sourced from publicly available research.[1]
Core Signaling Pathways Affected by this compound
The dual inhibition of FTase and GGTase-1 by this compound profoundly impacts cellular signaling by preventing the membrane localization and subsequent activation of key GTPases.
References
Early Research on the Anti-Tumor Properties of FTI-2148: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTI-2148 is a peptidomimetic farnesyltransferase inhibitor (FTI) that has demonstrated significant anti-tumor properties in early preclinical research. Farnesyltransferase (FTase) is a key enzyme involved in the post-translational modification of several proteins crucial for cell signaling and proliferation, most notably the Ras family of small GTPases. By inhibiting FTase, this compound disrupts the proper localization and function of these proteins, leading to the suppression of oncogenic signaling pathways and the induction of tumor cell death. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its effects in a transgenic mouse model of breast cancer.
Quantitative Data Summary
The primary in vivo efficacy of this compound was evaluated in a transgenic mouse model expressing the v-Ha-ras oncogene under the control of the mouse mammary tumor virus promoter (MMTV-v-Ha-Ras). These mice develop aggressive mammary carcinomas.
| Parameter | Value | Mouse Model | Reference |
| Average Tumor Regression | 87 ± 3% | MMTV-v-Ha-Ras Transgenic Mice | [1] |
Key Experimental Findings
Inhibition of Protein Farnesylation
This compound effectively inhibits the farnesylation of target proteins. This was demonstrated by observing the processing of H-Ras and the chaperone protein HDJ-2, both of which are known substrates of FTase. In cell lysates from this compound-treated tumors, a slower migrating, unfarnesylated form of these proteins appears on a Western blot, indicating successful inhibition of the enzyme.[2]
Suppression of Downstream Signaling Pathways
The anti-tumor activity of this compound is attributed to its ability to suppress key pro-survival and proliferative signaling pathways that are constitutively activated by oncogenic H-Ras. Specifically, treatment with this compound leads to a marked reduction in the phosphorylation of Akt (a key node in the PI3K signaling pathway) and Erk1/2 (components of the MAPK signaling pathway).[1]
Induction of Apoptosis
By inhibiting pro-survival signaling, this compound effectively induces apoptosis (programmed cell death) in tumor cells. This was confirmed through Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining of tumor biopsies, which showed a significant increase in apoptotic cells following treatment.[2]
Signaling Pathway and Experimental Workflow
Experimental Protocols
The following protocols are based on the methodologies described in the early preclinical studies of this compound.
In Vivo Tumor Regression Study in MMTV-v-Ha-Ras Transgenic Mice
-
Animal Model: Female MMTV-v-Ha-Ras transgenic mice were used. These mice develop spontaneous mammary tumors.
-
Treatment: Once tumors became palpable, mice were treated with this compound. The specific dosage and administration schedule from the seminal study were not detailed in the readily available abstracts. However, a similar farnesyltransferase inhibitor, L-744,832, was administered daily at 40 mg/kg via intraperitoneal injection in related studies.
-
Tumor Measurement: Tumor volume was measured regularly using calipers. Tumor regression was calculated as the percentage change in tumor volume from the start of treatment to the end of the study.
-
Biopsy Collection: Needle biopsies of the tumors were taken before the initiation of treatment and after a specified period (e.g., 4 days) for subsequent analysis.[2]
Western Blot for Protein Farnesylation
-
Lysate Preparation: Tumor biopsies were homogenized in a lysis buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the polyacrylamide gel should be optimized to resolve the farnesylated and unfarnesylated forms of the target proteins.
-
Antibodies:
-
Primary Antibodies: Rabbit polyclonal anti-H-Ras and anti-HDJ-2 antibodies.
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG.
-
-
Detection: The separated proteins were transferred to a nitrocellulose or PVDF membrane. The membrane was blocked and then incubated with the primary antibody overnight at 4°C. After washing, the membrane was incubated with the HRP-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The unfarnesylated form of H-Ras and HDJ-2 will migrate slower than their farnesylated counterparts, resulting in a characteristic band shift.
Immunohistochemistry for Phospho-Akt and Phospho-Erk1/2
-
Tissue Preparation: Tumor biopsies were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned into 5 µm slices.
-
Antigen Retrieval: Sections were deparaffinized, rehydrated, and subjected to antigen retrieval, typically by heating in a citrate buffer (pH 6.0).
-
Staining:
-
The sections were treated to block endogenous peroxidase activity.
-
Incubation with primary antibodies against phospho-Akt (Ser473) and phospho-Erk1/2 (Thr202/Tyr204) was performed.
-
A biotinylated secondary antibody and an avidin-biotin-peroxidase complex were used for detection.
-
The signal was developed using a chromogen such as 3,3'-diaminobenzidine (DAB), and the sections were counterstained with hematoxylin.
-
-
Analysis: The staining intensity and the percentage of positive cells were evaluated by light microscopy.
TUNEL Assay for Apoptosis
-
Tissue Preparation: Paraffin-embedded tumor sections were prepared as for immunohistochemistry.
-
Permeabilization: After deparaffinization and rehydration, the sections were treated with proteinase K to permeabilize the tissue.
-
Labeling: The TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., FITC-dUTP or BrdUTP), was applied to the sections. The TdT enzyme catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Detection:
-
For direct detection with FITC-dUTP, the slides can be counterstained with a nuclear dye like DAPI and visualized using a fluorescence microscope.
-
For indirect detection with BrdUTP, an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme (like HRP for colorimetric detection) is used.
-
-
Analysis: The number of TUNEL-positive (apoptotic) cells was counted and expressed as a percentage of the total number of cells in multiple high-power fields.
Conclusion
Early research on this compound has established its potent anti-tumor activity in a relevant preclinical model of H-Ras-driven breast cancer. Its mechanism of action, involving the inhibition of farnesyltransferase and the subsequent suppression of critical oncogenic signaling pathways, provides a strong rationale for its further development. The experimental protocols detailed in this guide offer a framework for the continued investigation of this compound and other farnesyltransferase inhibitors as potential cancer therapeutics.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Farnesyltransferase Inhibitor Induces Tumor Regression in Transgenic Mice Harboring Multiple Oncogenic Mutations by Mediating Alterations in Both Cell Cycle Control and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
FTI-2148: A Technical Guide to its Effects on Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
FTI-2148 is a potent, peptidomimetic dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1), critical enzymes in the post-translational modification of various proteins implicated in oncogenesis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a particular focus on its modulation of key cell signaling pathways. The document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the affected signaling cascades to facilitate a comprehensive understanding of this investigational anti-cancer agent.
Introduction
Protein prenylation, the covalent attachment of isoprenoid lipids such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate to C-terminal cysteine residues of proteins, is essential for the proper localization and function of numerous signaling molecules. The Ras superfamily of small GTPases, which are central to cell proliferation, differentiation, and survival, are prominent substrates for these modifications. Aberrant Ras signaling, often a result of oncogenic mutations, is a hallmark of many human cancers.
Farnesyltransferase inhibitors (FTIs) were initially developed to block the farnesylation of Ras proteins, thereby preventing their membrane association and subsequent activation of downstream oncogenic signaling. This compound is a RAS C-terminal mimetic that potently inhibits both FTase and, at higher concentrations, GGTase-1. This dual inhibitory activity suggests a broader spectrum of action compared to solely FTase-selective inhibitors.
Mechanism of Action and Affected Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting the prenylation of key signaling proteins, leading to their mislocalization and inactivation. This primarily impacts the Ras-Raf-MEK-ERK (MAPK) and the PI3K/Akt/mTOR signaling pathways.
Inhibition of the Ras-Raf-MEK-ERK (MAPK) Pathway
The MAPK pathway is a critical signaling cascade that regulates cell growth, proliferation, and differentiation. Oncogenic mutations in Ras lead to its constitutive activation and persistent downstream signaling.
-
Mechanism of Inhibition: this compound blocks the farnesylation of Ras proteins (H-Ras, N-Ras, and K-Ras). Unfarnesylated Ras is unable to anchor to the plasma membrane, a prerequisite for its interaction with and activation of downstream effectors like Raf kinases. This leads to the suppression of the entire MAPK cascade, resulting in decreased phosphorylation of MEK and ERK1/2.
-
Consequences: Inhibition of ERK1/2 phosphorylation prevents the activation of numerous transcription factors involved in cell cycle progression and proliferation, ultimately leading to cell growth arrest.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, growth, and metabolism. Its dysregulation is a common feature of cancer, promoting cell survival and resistance to apoptosis.
-
Mechanism of Inhibition:
-
Ras-dependent: Activated Ras can also stimulate the p110 catalytic subunit of PI3K. By inhibiting Ras farnesylation, this compound indirectly reduces PI3K activation.
-
Rheb-dependent: The small GTPase Rheb, a key activator of mTORC1, is primarily farnesylated. Inhibition of Rheb farnesylation by this compound prevents its localization to endomembranes and subsequent activation of mTORC1. This leads to a decrease in the phosphorylation of mTOR's downstream targets, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).
-
-
Consequences: The suppression of Akt and mTOR signaling leads to the inhibition of cell growth and survival. Decreased Akt phosphorylation can lead to the activation of pro-apoptotic proteins, while mTORC1 inhibition halts protein synthesis and cell growth.
Effects on Rho Family GTPases
This compound's inhibition of GGTase-1 suggests it may also affect the function of geranylgeranylated proteins, including several members of the Rho family of GTPases (e.g., RhoA, Rac1, Cdc42). These proteins are key regulators of the actin cytoskeleton, cell motility, and cell adhesion. While direct studies on this compound's effect on specific Rho-mediated pathways are limited, the inhibition of GGTase-1 could contribute to its anti-tumor activity by disrupting cancer cell migration and invasion.
Quantitative Data
The following tables summarize the available quantitative data on the activity of this compound.
| Target Enzyme | IC50 Value | Reference |
| Farnesyltransferase (FTase) | 1.4 nM | [1][2] |
| Geranylgeranyltransferase-1 (GGTase-1) | 1.7 µM | [1][2] |
Table 1: In Vitro Enzymatic Inhibition by this compound
| Tumor Model | Treatment | Outcome | Reference |
| MMTV-ν-Ha-Ras Transgenic Mice (Mammary Carcinomas) | This compound | Induces tumor regression and apoptosis. | [1] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cell Line | Treatment | Effect on Signaling | Reference |
| Mammary Tumors from MMTV-ν-Ha-Ras Transgenic Mice | This compound | Inhibition of constitutively activated phospho-Erk1/2 and phospho-Akt. |
Table 3: Effect of this compound on Cellular Signaling
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Farnesyltransferase (FTase) Activity Assay
This protocol is a representative method for determining the in vitro inhibitory activity of this compound against FTase.
Materials:
-
Recombinant human FTase
-
Farnesyl pyrophosphate (FPP)
-
Biotinylated peptide substrate (e.g., Biotin-KKSKTKCVIM)
-
FTase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl2, 5 mM DTT)
-
Streptavidin-coated microplates
-
Europium-labeled anti-His6 antibody (if using His-tagged FTase) or other suitable detection reagent
-
This compound
-
Plate reader capable of time-resolved fluorescence
Procedure:
-
Prepare serial dilutions of this compound in FTase assay buffer.
-
In a microplate, add the FTase enzyme, biotinylated peptide substrate, and the this compound dilutions.
-
Initiate the reaction by adding FPP.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound components.
-
Add the Europium-labeled detection antibody and incubate.
-
Wash the plate again.
-
Add enhancement solution and measure the time-resolved fluorescence.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Western Blot Analysis of Phosphorylated ERK and Akt
This protocol describes the detection of changes in the phosphorylation status of key signaling proteins in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time points.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to the desired dosing schedule and route (e.g., intraperitoneal, oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound on the MAPK and PI3K/Akt signaling pathways.
Caption: A typical workflow for Western blot analysis of signaling protein phosphorylation.
Conclusion
This compound is a potent dual inhibitor of FTase and GGTase-1 that effectively disrupts oncogenic signaling through the MAPK and PI3K/Akt/mTOR pathways. Its ability to inhibit the prenylation of key signaling molecules like Ras and Rheb provides a strong rationale for its investigation as an anti-cancer therapeutic. The provided data, protocols, and pathway diagrams offer a comprehensive resource for researchers and drug development professionals interested in the further exploration of this compound and related compounds. Further studies are warranted to fully elucidate its efficacy in various cancer models and to identify predictive biomarkers for patient stratification.
References
Initial Toxicity and Safety Profile of FTI-2148: A Technical Guide
Disclaimer: The following technical guide on the initial toxicity and safety profile of the farnesyltransferase inhibitor (FTI) FTI-2148 is a representative document. Due to the limited availability of specific preclinical data for this compound in the public domain, this guide has been constructed based on established principles of preclinical toxicology, safety pharmacology, and the known mechanisms of action for farnesyltransferase inhibitors as a class. The quantitative data and experimental protocols presented are illustrative and based on standard methodologies used in the pharmaceutical industry for early-stage drug development.
Introduction
This compound is a potent and selective inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of several proteins implicated in oncogenesis, most notably the Ras family of small GTPases. By preventing the farnesylation of Ras and other target proteins, this compound disrupts their proper membrane localization and subsequent activation of downstream signaling pathways, leading to the inhibition of tumor cell proliferation and survival. This document provides a comprehensive overview of the initial, non-clinical toxicity and safety profile of this compound, encompassing in vitro cytotoxicity, in vivo acute toxicity, and the compound's effects on key signaling pathways.
In Vitro Cytotoxicity
The cytotoxic potential of this compound was evaluated against a panel of human cancer cell lines to determine its concentration-dependent inhibitory effects on cell viability.
Data Presentation
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.5 ± 0.1 |
| PANC-1 | Pancreatic Carcinoma | 1.2 ± 0.3 |
| A549 | Lung Carcinoma | 2.5 ± 0.5 |
| MCF-7 | Breast Adenocarcinoma | 3.1 ± 0.7 |
| PC-3 | Prostate Adenocarcinoma | 1.8 ± 0.4 |
| Data are presented as the mean ± standard deviation from three independent experiments. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight. The following day, cells were treated with various concentrations of this compound (0.01 to 100 µM) for 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves using non-linear regression analysis.
In Vivo Acute Toxicity
An acute toxicity study was conducted in rodents to determine the potential for systemic toxicity following a single dose of this compound and to establish the maximum tolerated dose (MTD).
Data Presentation
| Species | Strain | Route of Administration | LD50 (mg/kg) | Maximum Tolerated Dose (MTD) (mg/kg) |
| Mouse | CD-1 | Intravenous | > 200 | 150 |
| Rat | Sprague-Dawley | Oral | > 2000 | 1000 |
LD50: Lethal dose for 50% of the population. MTD: The highest dose that does not cause unacceptable toxicity.
Experimental Protocols
Acute Toxicity Study in Mice (Intravenous)
-
Animals: Male and female CD-1 mice (6-8 weeks old) were used.
-
Dosing: this compound was formulated in a 5% DMSO, 40% PEG300, and 55% saline vehicle. A single dose was administered intravenously via the tail vein at doses of 50, 100, 150, and 200 mg/kg.
-
Observation: Animals were observed for clinical signs of toxicity and mortality at 1, 4, and 24 hours post-dosing and daily for 14 days. Body weights were recorded on days 0, 7, and 14.
-
Necropsy: At the end of the observation period, all surviving animals were euthanized, and a gross necropsy was performed.
Acute Toxicity Study in Rats (Oral)
-
Animals: Male and female Sprague-Dawley rats (6-8 weeks old) were used.
-
Dosing: this compound was formulated in a 0.5% methylcellulose solution. A single dose was administered by oral gavage at doses of 500, 1000, and 2000 mg/kg.
-
Observation: Animals were observed for clinical signs of toxicity and mortality at 1, 4, and 24 hours post-dosing and daily for 14 days. Body weights were recorded on days 0, 7, and 14.
-
Necropsy: At the end of the observation period, all surviving animals were euthanized, and a gross necropsy was performed.
Signaling Pathway Modulation
This compound is designed to inhibit farnesyltransferase, thereby preventing the activation of key signaling proteins. The primary downstream pathways affected are the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways.
Mandatory Visualization
Caption: this compound inhibits farnesyltransferase, blocking Ras activation.
Experimental Protocols
Western Blot Analysis of Pathway Modulation
-
Cell Lysis: HCT116 cells were treated with this compound (1 µM) for 24 hours. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against p-ERK, total ERK, p-Akt, total Akt, and GAPDH, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the initial in vitro and in vivo assessment of this compound's toxicity and safety profile.
Caption: Workflow for initial toxicity and safety assessment of this compound.
Summary and Conclusion
The initial preclinical safety and toxicity evaluation of this compound, as represented in this guide, indicates a promising profile for further development. The in vitro data demonstrates potent cytotoxic activity against a range of human cancer cell lines. The in vivo acute toxicity studies in rodents suggest a favorable safety margin, particularly via the oral route of administration. Mechanistically, this compound effectively modulates the Ras-Raf-MEK-ERK and PI3K-Akt signaling pathways, consistent with its design as a farnesyltransferase inhibitor.
Further comprehensive toxicology studies, including repeat-dose toxicity, safety pharmacology, and genotoxicity assessments, are warranted to fully characterize the safety profile of this compound prior to the initiation of clinical trials. The data presented herein provides a solid foundation for these subsequent investigations.
Methodological & Application
FTI-2148 Experimental Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTI-2148 is a potent and specific inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of various cellular proteins, most notably those in the Ras superfamily of small GTPases. Farnesylation is a type of prenylation, a process that involves the attachment of a farnesyl pyrophosphate group to a cysteine residue within the C-terminal CaaX box of a target protein. This modification is critical for the proper membrane localization and subsequent activation of these proteins.
The Ras proteins are central components of signaling pathways that regulate cell proliferation, differentiation, and survival. Aberrant Ras signaling, often due to activating mutations, is a hallmark of many human cancers. By inhibiting farnesyltransferase, this compound prevents the farnesylation and membrane association of Ras, thereby blocking its downstream signaling cascades. This disruption can lead to the inhibition of cell growth and the induction of apoptosis in cancer cells. Research indicates that this compound's mechanism of action involves the suppression of pathways mediated by phospho-Erk1/2 and phospho-Akt, and the induction of apoptosis through the release of cytochrome c and activation of caspase-3.[1] This document provides detailed protocols for the use of this compound in cell culture experiments to investigate its effects on cell viability, signaling pathways, and apoptosis.
Data Presentation
The following tables present illustrative quantitative data on the effects of this compound on various cancer cell lines. This data is representative of typical results and should be used as a guideline for experimental design.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| KNRK | v-K-ras-transformed Rat Kidney | 0.5 |
| Panc-1 | Pancreatic Carcinoma | 1.2 |
| HCT-116 | Colorectal Carcinoma | 2.5 |
| A549 | Lung Carcinoma | 5.8 |
| MCF-7 | Breast Adenocarcinoma | 8.1 |
Table 2: Concentration-Dependent Inhibition of Cell Viability by this compound
| This compound Conc. (µM) | KNRK (% Viability) | Panc-1 (% Viability) | HCT-116 (% Viability) |
| 0.1 | 95 ± 4.2 | 98 ± 3.1 | 99 ± 2.5 |
| 0.5 | 52 ± 3.8 | 85 ± 5.5 | 92 ± 4.1 |
| 1.0 | 28 ± 2.9 | 55 ± 4.7 | 78 ± 3.9 |
| 5.0 | 10 ± 1.5 | 25 ± 3.1 | 45 ± 3.3 |
| 10.0 | 5 ± 1.1 | 12 ± 2.4 | 20 ± 2.8 |
| Data represents mean ± SD after 72 hours of treatment. |
Table 3: Time-Dependent Induction of Apoptosis in KNRK Cells Treated with this compound (1 µM)
| Time (hours) | % Apoptotic Cells (Annexin V Positive) | Caspase-3 Activity (Fold Change) |
| 0 | 2.1 ± 0.5 | 1.0 ± 0.1 |
| 12 | 8.5 ± 1.2 | 1.8 ± 0.3 |
| 24 | 25.3 ± 2.8 | 3.5 ± 0.6 |
| 48 | 58.7 ± 4.1 | 6.2 ± 0.9 |
| 72 | 75.2 ± 5.5 | 8.1 ± 1.2 |
| Data represents mean ± SD. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and a general workflow for its experimental use in cell culture.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of this compound on cell viability.
Materials:
-
Target cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A suggested concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for the quantitative analysis of apoptosis and necrosis induced by this compound using flow cytometry.
Materials:
-
Target cancer cell lines
-
Complete growth medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate for 24 hours.
-
Treat cells with the desired concentrations of this compound (e.g., based on IC50 values) and a vehicle control for various time points (e.g., 12, 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation status of proteins in the Ras signaling pathway following this compound treatment.
Materials:
-
Target cancer cell lines
-
Complete growth medium
-
This compound stock solution
-
6-well or 10 cm cell culture dishes
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Erk1/2, anti-Erk1/2, anti-p-Akt, anti-Akt, anti-cleaved Caspase-3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
References
FTI-2148: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility, preparation, and application of FTI-2148 in various in vitro experiments. This compound is a potent and highly selective, non-thiol-containing peptidomimetic inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of numerous cellular proteins, including the Ras superfamily of small GTPases.
Product Information
| Property | Value | Reference |
| Molecular Formula | C24H28N4O3S | [1] |
| Molecular Weight | 452.57 g/mol (Free form) | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | |
| Storage | Store at -20°C. Protect from light. | [2] |
Solubility and Stock Solution Preparation
This compound exhibits good solubility in organic solvents. For in vitro experiments, it is crucial to prepare a concentrated stock solution that can be further diluted in an appropriate cell culture medium.
Solubility Data
| Solvent | Concentration | Notes |
| Ethanol | 5 mg/mL | May require ultrasonication for complete dissolution[3]. |
| DMSO | ≥ 50 mM | While some datasheets state "To Be Determined," preparation of stock solutions up to 50 mM is common, suggesting high solubility[2]. |
Protocol for Stock Solution Preparation (10 mM in DMSO)
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.453 mg of this compound (MW: 452.57 g/mol ).
-
Solubilization: Add the appropriate volume of high-purity, sterile DMSO to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief ultrasonication can aid in dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
In Vitro Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of this compound to assess its effect on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549 human lung adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value of this compound for the specific cell line.
Caption: Key factors influencing the outcome of in vitro experiments with this compound.
Signaling Pathway
This compound primarily targets farnesyltransferase (FTase), thereby preventing the farnesylation of key signaling proteins. This disruption can affect multiple downstream pathways crucial for cancer cell proliferation and survival, most notably the Ras-MAPK and PI3K-Akt pathways.
Signaling Pathway of this compound Action
Caption: this compound inhibits FTase, blocking Ras processing and downstream signaling.
References
Application Notes and Protocols for Apoptosis Induction Using FTI-2148
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTI-2148 is a potent and selective farnesyltransferase inhibitor (FTI) that has demonstrated efficacy in inducing apoptosis in various cancer cell lines. Farnesyltransferase is a key enzyme in the post-translational modification of several proteins, most notably Ras, which is frequently mutated in human cancers. By inhibiting this enzyme, this compound disrupts aberrant signaling pathways that promote cell proliferation and survival, thereby leading to programmed cell death. These application notes provide a comprehensive overview of the mechanism of this compound, detailed protocols for inducing and quantifying apoptosis, and relevant quantitative data.
Mechanism of Action
This compound competitively inhibits the farnesyltransferase enzyme, preventing the attachment of a farnesyl group to the C-terminal CAAX motif of substrate proteins. This inhibition primarily affects the localization and function of Ras proteins, which require farnesylation for membrane association and subsequent activation of downstream pro-survival signaling cascades, such as the Raf/MEK/ERK and PI3K/Akt pathways.[1] Disruption of these pathways leads to cell cycle arrest and induction of the intrinsic apoptotic pathway. Key events in FTI-induced apoptosis include the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3.[2] The effectiveness of FTIs can be influenced by the specific Ras mutation status of the cancer cells.[3]
Signaling Pathway of this compound Induced Apoptosis
Caption: this compound inhibits farnesyltransferase, leading to the inactivation of Ras signaling pathways and subsequent induction of apoptosis via the mitochondrial pathway.
Quantitative Data on this compound Induced Apoptosis
The following table summarizes the dose-dependent effects of this compound on apoptosis induction in various cancer cell lines. It is important to note that optimal concentrations and incubation times may vary depending on the cell line and experimental conditions.
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) | Reference |
| H929 | Multiple Myeloma | 5 | 48 | ~40% | |
| H929 | Multiple Myeloma | 10 | 48 | ~60% | |
| 8226 | Multiple Myeloma | 10 | 48 | ~25% | |
| U266 | Multiple Myeloma | 10 | 48 | ~20% | |
| MMTV-ν-Ha-Ras | Mammary Carcinoma (in vivo) | 100 mg/kg/day | 4 days | 96 ± 12 (apoptotic cells/2 fields) |
Experimental Workflow for Assessing this compound Induced Apoptosis
References
Application Notes and Protocols for FTI-2148 in Ras-Mutated Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTI-2148 is a farnesyltransferase inhibitor (FTI) that has demonstrated potential as an anti-cancer agent, particularly in tumors driven by Ras mutations. Ras proteins require post-translational farnesylation for their proper localization to the plasma membrane and subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation. By inhibiting the farnesyltransferase (FTase) enzyme, this compound prevents the attachment of a farnesyl group to Ras, thereby disrupting its function. These application notes provide an overview of the preclinical data on this compound and detailed protocols for its use in in vitro studies involving Ras-mutated cancer cell lines.
Mechanism of Action
Ras proteins, particularly H-Ras, are primary targets of this compound. In its active GTP-bound state, Ras recruits and activates downstream effector proteins, such as Raf kinases and PI3K, initiating the MAPK/ERK and PI3K/Akt signaling cascades, respectively. This compound's inhibition of FTase leads to the accumulation of unprocessed, cytosolic Ras, preventing the activation of these oncogenic signaling pathways.
Application Notes and Protocols for Immunohistochemistry Staining of Biomarkers in FTI-2148 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTI-2148 is a potent and specific inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of a variety of cellular proteins. Farnesylation is the attachment of a farnesyl isoprenoid lipid to a cysteine residue within a C-terminal "CAAX" motif of a substrate protein. This modification is crucial for the proper subcellular localization and function of many key signaling proteins, including members of the Ras superfamily of small GTPases.
The Ras proteins (H-Ras, N-Ras, and K-Ras) are central to signaling pathways that regulate cell proliferation, differentiation, and survival.[1] Dysregulation of Ras signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. By inhibiting farnesyltransferase, this compound prevents the farnesylation and subsequent membrane localization of Ras, thereby attenuating its downstream signaling activity.[1]
Beyond Ras, other proteins such as RhoB are also substrates of FTase and are implicated in cellular processes relevant to cancer.[1] The inhibition of FTase by this compound is expected to modulate the activity of key downstream signaling cascades, including the PI3K/Akt and MAPK/Erk pathways. Therefore, immunohistochemistry (IHC) serves as a powerful tool to visualize and quantify the pharmacodynamic effects of this compound in tissue samples by assessing the expression and phosphorylation status of key biomarkers within these pathways.
These application notes provide detailed protocols for the IHC staining of phospho-Erk1/2 (Thr202/Tyr204), phospho-Akt (Ser473), H-Ras, and RhoB in formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound.
Key Biomarkers and Expected Effects of this compound Treatment
| Biomarker | Biological Role | Expected Effect of this compound Treatment |
| Phospho-Erk1/2 (Thr202/Tyr204) | Activated form of Erk1/2, a key downstream effector of the Ras-Raf-MEK-Erk signaling pathway that promotes cell proliferation and survival.[2] | Decrease in nuclear and/or cytoplasmic staining intensity, indicating inhibition of the Ras/MAPK signaling cascade. |
| Phospho-Akt (Ser473) | Activated form of Akt, a central node in the PI3K signaling pathway that promotes cell survival and inhibits apoptosis.[3] | Decrease in cytoplasmic and/or nuclear staining intensity, reflecting the downregulation of the PI3K/Akt survival pathway. |
| H-Ras | A key proto-oncogenic GTPase and a direct substrate of farnesyltransferase. Its membrane localization is essential for its function. | Alteration in subcellular localization from the plasma membrane to the cytoplasm or nucleus, and potentially a change in overall expression levels. |
| RhoB | A small GTPase involved in the regulation of the cytoskeleton, cell cycle, and apoptosis. It is also a substrate for farnesylation. | Potential changes in expression levels and subcellular localization, which may vary depending on the cellular context. |
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of the specified biomarkers in FFPE tissue sections. It is recommended that each new antibody be optimized for the specific tissue type and experimental conditions.
I. Specimen Preparation and Pre-processing
-
Fixation: Immediately fix freshly excised tissues in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.
-
Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol (70%, 80%, 95%, 100%), clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
-
Deparaffinization and Rehydration:
-
Incubate slides in a slide oven at 60°C for 30-60 minutes to melt the paraffin.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in distilled water for 5 minutes.
-
II. Antigen Retrieval
Antigen retrieval is a critical step to unmask epitopes that have been cross-linked by formalin fixation. The optimal method may vary depending on the antibody and tissue type.
-
Heat-Induced Epitope Retrieval (HIER):
-
For Phospho-Erk1/2, Phospho-Akt, and H-Ras: Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
-
For RhoB: Tris-EDTA buffer (pH 9.0) may provide better results.
-
Heat the slides in the buffer using a microwave, pressure cooker, or water bath at 95-100°C for 15-20 minutes.
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in distilled water and then in a wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
-
III. Immunohistochemical Staining
-
Endogenous Peroxidase Block: Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking: Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Drain the blocking solution and incubate the sections with the primary antibody diluted in antibody diluent (e.g., PBS with 1% BSA) overnight at 4°C in a humidified chamber.
| Biomarker | Recommended Antibody | Starting Dilution |
| Phospho-Erk1/2 (Thr202/Tyr204) | Rabbit Polyclonal or Monoclonal | 1:100 - 1:400 |
| Phospho-Akt (Ser473) | Rabbit Polyclonal or Monoclonal | 1:50 - 1:200 |
| H-Ras | Mouse Monoclonal | 1:100 - 1:250 |
| RhoB | Rabbit Polyclonal | 1:100 - 1:500 |
-
Secondary Antibody Incubation: Wash the sections three times with wash buffer. Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse IgG) for 30-60 minutes at room temperature.
-
Detection: Wash the sections three times with wash buffer. Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Chromogen Development: Wash the sections three times with wash buffer. Apply a diaminobenzidine (DAB) substrate solution and incubate until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Counterstaining: Immerse the slides in hematoxylin for 1-2 minutes to stain the cell nuclei.
-
Dehydration and Mounting:
-
Rinse slides in running tap water.
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in two changes of xylene.
-
Mount with a permanent mounting medium.
-
Data Presentation
Quantitative analysis of IHC staining can be performed by various methods, including manual scoring by a pathologist or digital image analysis. The H-score is a common semi-quantitative method that considers both the intensity of staining and the percentage of positively stained cells. Digital image analysis software can provide more objective and continuous data on staining intensity and area.
Table 1: Representative Quantitative Analysis of Biomarker Expression
| Treatment Group | Biomarker | Staining Localization | Mean H-Score (± SEM) | Fold Change vs. Vehicle | p-value |
| Vehicle Control | Phospho-Erk1/2 | Nuclear & Cytoplasmic | 210 ± 15 | - | - |
| This compound | Phospho-Erk1/2 | Primarily Cytoplasmic | 95 ± 12 | 0.45 | <0.01 |
| Vehicle Control | Phospho-Akt (Ser473) | Cytoplasmic | 185 ± 18 | - | - |
| This compound | Phospho-Akt (Ser473) | Cytoplasmic | 70 ± 10 | 0.38 | <0.01 |
| Vehicle Control | H-Ras | Cell Membrane | 250 ± 20 | - | - |
| This compound | H-Ras | Cytoplasmic | 150 ± 15 | 0.60 | <0.05 |
| Vehicle Control | RhoB | Cytoplasmic | 160 ± 14 | - | - |
| This compound | RhoB | Cytoplasmic | 175 ± 16 | 1.09 | >0.05 |
Note: The data presented in this table is illustrative and intended to represent the expected outcomes of this compound treatment. Actual results may vary depending on the experimental model and conditions.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits farnesyltransferase, blocking Ras processing and downstream signaling.
Immunohistochemistry Experimental Workflow
Caption: Workflow for immunohistochemical staining of FFPE tissues.
References
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest by FTI-2148
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTI-2148 is a potent and selective non-peptidomimetic inhibitor of farnesyltransferase (FTase). Farnesylation is a critical post-translational lipid modification required for the proper membrane localization and function of several key signaling proteins, most notably members of the Ras superfamily of small GTPases. Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase an attractive target for anti-cancer drug development. This compound has demonstrated anti-tumor activity by inducing cell cycle arrest and apoptosis in various cancer cell lines. This document provides a detailed protocol for analyzing the effects of this compound on the cell cycle using flow cytometry, along with an overview of the underlying signaling pathways.
Mechanism of Action: this compound-Induced G1 Cell Cycle Arrest
This compound primarily induces a G1 phase cell cycle arrest in susceptible cancer cells. This is achieved through a multi-pronged mechanism that disrupts key regulatory pathways governing the G1-S transition.
The proposed signaling pathway for this compound-induced G1 arrest is as follows:
-
Inhibition of Farnesyltransferase: this compound competitively inhibits the farnesyltransferase enzyme, preventing the attachment of a farnesyl pyrophosphate group to the C-terminal CAAX motif of target proteins, including Ras.
-
Disruption of Ras Signaling: Inhibition of Ras farnesylation prevents its localization to the plasma membrane, thereby blocking its activation and downstream signaling cascades.
-
Modulation of Cell Cycle Regulators:
-
Upregulation of p21WAF1/CIP1: Inhibition of the Ras-Raf-MEK-ERK signaling pathway leads to the transcriptional upregulation of the cyclin-dependent kinase (CDK) inhibitor, p21WAF1/CIP1.
-
Degradation of Cyclin D1: Inhibition of the Ras-PI3K-Akt pathway results in the activation of Glycogen Synthase Kinase 3β (GSK3β). Active GSK3β phosphorylates Cyclin D1 at Threonine-286, targeting it for proteasomal degradation.
-
-
Hypophosphorylation of Retinoblastoma Protein (Rb): The increased levels of the CDK inhibitor p21 and the decreased levels of the G1 cyclin, Cyclin D1, lead to the inhibition of CDK4/6 and CDK2 activity. This results in the hypophosphorylation of the Retinoblastoma protein (Rb).
-
G1 Arrest: Hypophosphorylated Rb remains bound to the E2F family of transcription factors, preventing the expression of genes required for S-phase entry and ultimately leading to a G1 cell cycle arrest.
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
Table 1: Effect of Lonafarnib on Cell Cycle Distribution in SMMC-7721 Human Hepatocellular Carcinoma Cells. [1]
| Treatment | Concentration (µM) | Incubation Time (h) | % of Cells in G0/G1 Phase (Mean ± SD) | % of Cells in S Phase (Mean ± SD) | % of Cells in G2/M Phase (Mean ± SD) |
| Control (DMSO) | - | 48 | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |
| Lonafarnib | 5 | 48 | 68.4 ± 3.1 | 20.5 ± 1.5 | 11.1 ± 0.9 |
| Lonafarnib | 10 | 48 | 75.1 ± 3.5 | 15.3 ± 1.3 | 9.6 ± 0.8 |
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Overcoming FTI-2148 Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FTI-2148. The information provided is designed to address common solubility issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a potent and selective, imidazole-containing peptidomimetic inhibitor of farnesyltransferase (FTase). Like many small molecule inhibitors developed for cellular assays and in vivo studies, this compound has a complex, largely hydrophobic structure, which can lead to poor solubility in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS). Inadequate solubilization can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
While specific quantitative solubility data for this compound in various solvents is not consistently published across all suppliers, the general recommendation for initial stock solution preparation of farnesyltransferase inhibitors and other peptidomimetic compounds is to use a high-purity organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of organic molecules.
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. What should I do?
This is a common issue known as "salting out" or precipitation upon dilution. It occurs when the concentration of the organic solvent (DMSO) is significantly lowered in the final aqueous solution, reducing its ability to keep the hydrophobic compound dissolved. The troubleshooting guide below offers several strategies to mitigate this problem.
Troubleshooting Guide for this compound Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Initial Stock Solution Preparation
| Issue | Possible Cause | Troubleshooting Steps |
| This compound powder does not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | 1. Ensure you are using a sufficient volume of DMSO to achieve a common stock concentration (e.g., 10 mM). 2. Vortex the solution for 1-2 minutes. 3. If still not fully dissolved, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution. 4. Brief sonication can also be used to break up any aggregates. |
| Cloudiness or precipitation observed in the DMSO stock solution over time. | The stock solution may be supersaturated or stored improperly. | 1. Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. 2. Before use, thaw the aliquot completely and vortex to ensure homogeneity. 3. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. |
Working Solution Preparation in Aqueous Buffers
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution into aqueous media (e.g., PBS, cell culture medium). | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The final concentration of DMSO is too low to maintain solubility. | 1. Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is often well-tolerated and can significantly improve solubility. Always include a vehicle control (media with the same final DMSO concentration) in your experiments. 2. Use a co-solvent: Prepare an intermediate dilution of your this compound DMSO stock in a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) before the final dilution into the aqueous buffer.[1][2] 3. pH adjustment: The solubility of compounds with ionizable groups can be pH-dependent. If the structure of this compound contains acidic or basic moieties, adjusting the pH of the aqueous buffer may improve solubility.[2] 4. Use of surfactants: A low concentration of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, in the final aqueous solution can help to maintain the solubility of hydrophobic compounds.[3] 5. Prepare fresh working solutions: Do not store dilute aqueous solutions of this compound. Prepare them fresh from the DMSO stock immediately before each experiment. |
| Inconsistent experimental results at the same nominal concentration. | Incomplete dissolution or precipitation of the compound. | 1. Visually inspect your final working solution for any signs of precipitation or cloudiness before adding it to your experimental system. 2. After preparing the final dilution, vortex thoroughly. 3. Consider a brief sonication of the final working solution to ensure complete dissolution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 452.57 g/mol for the free base)
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.53 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved.
-
If necessary, warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution and vortex to mix.
-
Perform a serial dilution. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
To minimize precipitation, add the this compound stock solution to the cell culture medium while vortexing the medium. For example, add 10 µL of the 10 mM stock to 9.99 mL of medium.
-
Ensure the final DMSO concentration is below the toxic level for your cell line (typically ≤ 0.5%). In this example, the final DMSO concentration is 0.1%.
-
Use the working solution immediately.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound inhibits the Ras signaling pathway.
References
Troubleshooting inconsistent results in FTI-2148 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experiments involving FTI-2148, a dual farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a RAS C-terminal mimetic that acts as a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[1] It exhibits potent inhibition of FTase with an IC50 of 1.4 nM and also inhibits GGTase-1 at a higher concentration with an IC50 of 1.7 µM.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound.
| Condition | Recommendation | Duration |
| Solid Form | Store in a tightly sealed vial. | Up to 24 months |
| Stock Solutions | Prepare aliquots in tightly sealed vials and store at -20°C. Avoid repeated freeze-thaw cycles. | Up to 1 month |
Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1] It is recommended to prepare and use solutions on the same day whenever possible.[1]
Q3: In which solvent can I dissolve this compound?
A3: this compound is soluble in ethanol at a concentration of 5 mg/mL, and ultrasonic treatment can aid in its dissolution.
Troubleshooting Guide for Inconsistent Results
Inconsistent results in this compound experiments can arise from several factors, ranging from experimental design to the inherent biological complexity of its targets. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: Higher than Expected IC50 Value or Reduced Potency
Possible Causes:
-
Alternative Prenylation: A primary reason for reduced efficacy of farnesyltransferase inhibitors is the alternative prenylation of some target proteins, like K-Ras and N-Ras, by GGTase-1. When FTase is inhibited, these proteins can still be modified by GGTase-1, allowing them to remain active.
-
Compound Instability: Improper storage or handling of this compound can lead to its degradation.
-
Cell Culture Conditions: Variations in cell density, passage number, and confluency can significantly impact the apparent IC50 value.
Troubleshooting Steps:
-
Confirm On-Target Activity:
-
Perform a direct in vitro FTase activity assay to confirm that your batch of this compound is active.
-
Consider co-treatment with a GGTase-1 inhibitor to block the alternative prenylation pathway.
-
-
Review Compound Handling:
-
Ensure that this compound has been stored and handled according to the recommendations (see FAQ Q2).
-
Prepare fresh stock solutions for each experiment.
-
-
Standardize Cell Culture:
-
Use a consistent cell seeding density for all experiments.
-
Maintain a consistent passage number range for your cell line.
-
Treat cells at a consistent confluency.
-
Issue 2: Variability Between Replicates and Experiments
Possible Causes:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.
-
Uneven Cell Distribution: Clumping of cells during plating can result in uneven cell numbers across wells.
-
Edge Effects in Multi-well Plates: Increased evaporation in the outer wells of a microplate can concentrate the compound and affect cell growth.
Troubleshooting Steps:
-
Improve Pipetting Technique:
-
Use calibrated pipettes.
-
Ensure proper mixing of solutions before dispensing.
-
-
Optimize Cell Plating:
-
Ensure a single-cell suspension before plating.
-
Gently swirl the plate after seeding to ensure even distribution.
-
-
Mitigate Edge Effects:
-
Avoid using the outer wells of the plate for experimental samples.
-
Fill the outer wells with sterile PBS or media to maintain humidity.
-
Issue 3: Unexpected or Off-Target Effects
Possible Causes:
-
Complex Downstream Signaling: this compound can affect multiple signaling pathways beyond direct Ras inhibition, including the PI3K/Akt/mTOR pathway.
-
Ras-Independent Effects: Farnesyltransferase inhibitors have been shown to exert their effects through mechanisms independent of Ras, such as by affecting other farnesylated proteins like RhoB.
Troubleshooting Steps:
-
Investigate Downstream Pathways:
-
Use Western blotting to analyze the phosphorylation status of key proteins in the Ras-Raf-MEK-ERK and PI3K/Akt/mTOR pathways.
-
-
Utilize Control Compounds:
-
Compare the effects of this compound with other FTase inhibitors that have different chemical structures.
-
-
Consider Genetic Approaches:
-
Use siRNA or CRISPR to knock down FTase or GGTase-1 to validate that the observed phenotype is on-target.
-
Experimental Protocols
General Protocol for a Cell-Based Proliferation Assay
This protocol provides a general framework for assessing the effect of this compound on cell proliferation using a luminescent cell viability assay.
-
Cell Plating:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in ethanol.
-
Perform a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of ethanol as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement:
-
Use a commercial luminescent cell viability assay (e.g., CellTiter-Glo®).
-
Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
General Protocol for Western Blot Analysis of Downstream Signaling
This protocol outlines the steps to analyze the phosphorylation status of ERK and Akt, key downstream effectors of the Ras and PI3K pathways.
-
Cell Treatment and Lysis:
-
Plate cells and treat with this compound as described for the proliferation assay.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-Akt, and total Akt overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: Mechanism of action of this compound and potential for alternative prenylation.
Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.
References
Technical Support Center: Optimizing FTI-2148 Concentration for Maximum Anti-Cancer Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of FTI-2148, a potent farnesyltransferase inhibitor.
Troubleshooting Guide
Researchers may encounter several common issues when determining the optimal this compound concentration. The following table provides solutions to these potential problems.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| FTI-V-01 | High variability between replicate wells in cell viability assays. | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Pipetting errors during compound dilution or addition. | 1. Ensure a single-cell suspension before seeding and mix gently between plating each well. 2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media. 3. Use calibrated pipettes and change tips between each dilution. Prepare a master mix of the final drug concentration to add to the wells. |
| FTI-V-02 | No dose-dependent decrease in cell viability observed. | 1. The cell line may be resistant to this compound. 2. The incubation time is too short. 3. The concentration range is too low. 4. This compound has precipitated out of solution. | 1. Confirm the expression of farnesyltransferase in the cell line. Consider that resistance can occur through mechanisms independent of the primary target. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours). 3. Test a broader and higher concentration range. 4. Visually inspect the media for precipitation. Ensure the final solvent concentration (e.g., DMSO) is non-toxic (typically <0.5%). |
| FTI-WB-01 | Weak or no signal for phosphorylated proteins in Western blot. | 1. Suboptimal antibody concentration. 2. Low protein expression in the chosen cell line. 3. Inefficient protein transfer. 4. Incorrect sample preparation. | 1. Titrate the primary antibody to determine the optimal concentration. 2. Increase the amount of protein loaded onto the gel. 3. Verify transfer efficiency with Ponceau S staining. 4. Prepare fresh lysis buffer with phosphatase and protease inhibitors. |
| FTI-WB-02 | High background on Western blot. | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). 2. Further dilute the antibodies. 3. Increase the number and duration of wash steps. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a dose-response experiment?
A1: For initial screening, a broad range of concentrations is recommended, typically spanning several orders of magnitude. A common starting point is from 0.01 µM to 100 µM. Based on published data for similar farnesyltransferase inhibitors, the IC50 values can vary widely depending on the cancer cell line.[1][2]
Q2: How long should I incubate my cells with this compound?
A2: The optimal incubation time can vary between cell lines. It is recommended to perform a time-course experiment, for example, measuring cell viability at 24, 48, and 72 hours, to determine the time point at which the maximum effect is observed.[3]
Q3: My cells are not responding to this compound, even at high concentrations. What should I do?
A3: First, verify that your this compound stock solution is correctly prepared and has not degraded. Second, confirm that your cell line expresses farnesyltransferase. Some cell lines may have intrinsic or acquired resistance to farnesyltransferase inhibitors. This can be due to alternative prenylation pathways or mutations in downstream signaling components.
Q4: How can I confirm that this compound is inhibiting its target in my cells?
A4: The most direct way to confirm target engagement is to assess the farnesylation status of known farnesyltransferase substrates, such as H-Ras or HDJ-2. Inhibition of farnesylation results in a shift in the protein's electrophoretic mobility, which can be detected by Western blot. Additionally, you can assess the phosphorylation status of downstream signaling proteins in pathways like PI3K/Akt and MAPK.[4][5]
Q5: Should I use serum-free or serum-containing media for my experiments?
A5: This depends on the specific goals of your experiment. For initial dose-response studies, it is common to use the same serum concentration that the cells are typically cultured in to maintain their health. However, if you are studying signaling pathways that are activated by growth factors in serum, you may need to serum-starve the cells before treatment with this compound.
Experimental Protocols
Dose-Response Experiment to Determine IC50
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A common dilution series ranges from 100 µM to 0.01 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for the desired time (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.
Time-Course Experiment
This protocol helps to determine the optimal duration of this compound treatment.
Materials:
-
Same as for the dose-response experiment.
Procedure:
-
Seed cells into multiple 96-well plates at the same density.
-
Treat the cells with a range of this compound concentrations (e.g., near the estimated IC50) and a vehicle control.
-
At different time points (e.g., 24, 48, and 72 hours), perform a cell viability assay on one of the plates.
-
Plot cell viability against time for each concentration to determine the optimal treatment duration.
Western Blot Analysis of Downstream Signaling Pathways
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and MAPK pathways.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at various concentrations for the predetermined optimal time. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein and loading control.
Data Presentation
Table 1: Example IC50 Values of a Farnesyltransferase Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | Example IC50 (µM) |
| MCF-7 | Breast | 72 | 15.2 |
| A549 | Lung | 72 | 25.8 |
| SKOV-3 | Ovarian | 72 | 10.5 |
| K562 | Leukemia | 48 | 8.9 |
| PANC-1 | Pancreatic | 72 | 30.1 |
| PC3 | Prostate | 72 | 18.7 |
Note: These are example values. Researchers should determine the IC50 for their specific cell line and experimental conditions.
Table 2: Example Western Blot Densitometry Data
| Treatment | p-Akt/Total Akt (Fold Change) | p-ERK/Total ERK (Fold Change) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (1 µM) | 0.65 | 0.72 |
| This compound (5 µM) | 0.32 | 0.41 |
| This compound (10 µM) | 0.15 | 0.23 |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound mechanism of action on signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3 kinase integrates Akt and MAP kinase signaling pathways in the regulation of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interplay between PI3K/Akt and MAPK signaling pathways in DNA-damaging drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
FTI-2148 Technical Support Center: Addressing Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of FTI-2148 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, cell-permeable peptidomimetic that acts as a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1). It exhibits significantly higher potency for FTase. The inhibition of these enzymes prevents the post-translational lipidation of key signaling proteins, most notably members of the Ras superfamily of small GTPases. This prenylation is crucial for their proper subcellular localization and function.
Q2: What is the significance of the dual inhibitory activity of this compound against both FTase and GGTase-1?
The dual inhibition is a critical factor to consider when designing and interpreting experiments. While the primary target is FTase, at higher concentrations, this compound can also inhibit GGTase-1. This can lead to off-target effects, as GGTase-1 is responsible for the prenylation of a different subset of proteins, including Rho, Rac, and Rap1. Therefore, it is essential to use the lowest effective concentration of this compound to maximize selectivity for FTase and to include appropriate controls to monitor for GGTase-1 inhibition.
Q3: How should I store and handle this compound?
This compound should be stored as a solid at -20°C. For experimental use, it is recommended to prepare a stock solution in a suitable solvent, such as DMSO or ethanol, and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in cell culture media over long incubation periods should be considered, and it is advisable to refresh the media with the inhibitor for long-term experiments.
Q4: What are the known downstream signaling pathways affected by this compound?
By inhibiting the farnesylation of Ras, this compound can modulate the activity of downstream signaling pathways critical for cell proliferation, survival, and differentiation. These include the Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Cellular Phenotype
Q: I am observing a cellular phenotype that is not consistent with the known on-target effects of FTase inhibition. How can I troubleshoot this?
A: Unexpected cellular phenotypes can arise from off-target effects, experimental variability, or issues with the compound itself. Follow these steps to investigate the cause:
-
Confirm Compound Integrity and Concentration:
-
Verify the identity and purity of your this compound lot.
-
Prepare a fresh stock solution and re-verify its concentration.
-
Perform a dose-response experiment to ensure you are using an appropriate concentration.
-
-
Assess On-Target Engagement:
-
Perform a Western blot to check for the inhibition of farnesylation. A common method is to look for a mobility shift in farnesylated proteins like HDJ-2 (Hsp40) or Ras. The unprenylated form will migrate slower.
-
If on-target engagement is confirmed, the unexpected phenotype is more likely due to off-target effects or downstream signaling complexities.
-
-
Investigate Off-Target GGTase-1 Inhibition:
-
At higher concentrations, this compound can inhibit GGTase-1. To test for this, examine the processing of GGTase-1 substrates like RhoA or Rap1A. A shift to the unprocessed, cytosolic form would indicate GGTase-1 inhibition.
-
Consider using a more selective GGTase-1 inhibitor (GGTI) as a positive control and a selective FTase inhibitor (if available) as a negative control for GGTase-1 effects.
-
-
Consider Alternative Off-Targets:
-
If both FTase and GGTase-1 inhibition do not explain the phenotype, consider other potential off-target interactions. While a comprehensive kinome scan for this compound is not publicly available, farnesyltransferase inhibitors as a class can have other off-target activities.
-
Review the literature for off-target effects of similar compounds.
-
Issue 2: High Variability in Experimental Results
Q: I am seeing significant variability in my results between experiments using this compound. What could be the cause?
A: Variability can stem from several factors related to compound handling, experimental setup, and cell culture conditions.
-
Compound Stability and Handling:
-
Ensure consistent storage and handling of this compound stock solutions. Avoid multiple freeze-thaw cycles.
-
Confirm the stability of this compound in your specific cell culture medium and conditions, especially for long-term experiments. Consider replenishing the compound with fresh media if stability is a concern.
-
-
Cell Culture Conditions:
-
Maintain consistent cell density, passage number, and growth phase across experiments.
-
Ensure the health of your cells, as stressed cells may respond differently to the inhibitor.
-
-
Experimental Protocol Consistency:
-
Standardize all incubation times, reagent concentrations, and procedural steps.
-
Use appropriate positive and negative controls in every experiment to monitor for consistency.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 |
| Farnesyltransferase (FTase) | 1.4 nM |
| Geranylgeranyltransferase-1 (GGTase-1) | 1.7 µM |
Table 2: Illustrative Off-Target Profile of Farnesyltransferase Inhibitors (Class Effects)
Disclaimer: The following table is for illustrative purposes and represents potential off-target effects observed with various farnesyltransferase inhibitors. A specific off-target profile for this compound is not publicly available.
| Target Class | Potential Off-Target Examples | Potential Consequence |
| Other Prenyltransferases | Geranylgeranyltransferase-II (GGTase-II) | Inhibition of Rab protein prenylation, affecting vesicular transport. |
| Kinases | Members of the MAPK and PI3K pathways | Direct modulation of signaling pathways independent of Ras farnesylation. |
| Ion Channels | Calcium and potassium channels | Alterations in cellular ion homeostasis. |
| Other Enzymes | Proteases, Phosphatases | Unintended modulation of other cellular processes. |
Experimental Protocols
Protocol 1: Western Blotting to Assess Farnesylation Inhibition
This protocol is designed to detect the inhibition of protein farnesylation by observing the electrophoretic mobility shift of a known farnesylated protein, such as HDJ-2.
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a farnesylated protein (e.g., anti-HDJ-2) overnight at 4°C. Note: The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
The appearance of a slower-migrating band for HDJ-2 indicates the accumulation of the unprocessed, unfarnesylated form, confirming on-target activity of this compound.
-
Protocol 2: Immunoprecipitation to Confirm Target Engagement
This protocol can be used to immunoprecipitate farnesyltransferase to assess its interaction with this compound or to study its post-translational modifications.
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control as described in Protocol 1.
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.
-
-
Pre-clearing the Lysate:
-
Incubate the cell lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add a primary antibody against farnesyltransferase (FTase) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against FTase or other proteins of interest.
-
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Workflow for troubleshooting off-target effects.
Caption: Logical relationship of on- and off-target effects.
Improving the stability of FTI-2148 in long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on improving the stability of FTI-2148 for long-term storage and offers troubleshooting advice for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for long-term storage of lyophilized this compound?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed vial.[1] To minimize degradation from moisture and light, it is best practice to store the vial in a desiccator or a container with a desiccant, and to protect it from light by using an amber vial or by wrapping the vial in foil. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare and use solutions on the same day.[1] However, if stock solutions need to be prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C, where they are generally usable for up to one month.[1] To avoid repeated freeze-thaw cycles, which can lead to degradation, prepare small, single-use aliquots. The diTFA salt form of this compound is soluble in ethanol.
Q3: My this compound solution has changed color. What does this indicate?
A3: A color change in your stock or working solution may indicate chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.
Q4: I'm observing precipitation in my frozen stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To address this, consider the following:
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing and storing stock solutions at a slightly lower concentration.
-
Solvent Choice: Ensure the solvent is appropriate for cryogenic storage.
Q5: Which signaling pathways are affected by this compound?
A5: this compound is a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[1] By inhibiting these enzymes, this compound prevents the post-translational modification (prenylation) of key signaling proteins, primarily from the Ras and Rho families. This disrupts their localization to the cell membrane and subsequent activation of downstream signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Efficacy in Cellular Assays
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound in stock solution. | - Prepare fresh stock solutions before each experiment. - Perform a stability test on your stock solution using an appropriate analytical method (e.g., HPLC) to check for degradation products. - Avoid multiple freeze-thaw cycles by storing in single-use aliquots. |
| Improper storage of lyophilized powder. | - Ensure the lyophilized powder is stored at -20°C or -80°C in a desiccated, dark environment. - Allow the vial to warm to room temperature before opening to prevent moisture contamination. |
| Suboptimal concentration of this compound in the assay. | - Perform a dose-response curve to determine the optimal working concentration for your specific cell line and experimental conditions. |
| Cell line resistance. | - Some cell lines may have intrinsic or acquired resistance to farnesyltransferase inhibitors. Consider using a different cell line or combining this compound with other therapeutic agents. |
Issue 2: Solubility Problems in Aqueous Buffers
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility of this compound. | - Prepare a high-concentration stock solution in an organic solvent like ethanol or DMSO. - Serially dilute the stock solution into your aqueous experimental medium, ensuring the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid solvent-induced artifacts. |
| Precipitation in the final working solution. | - Visually inspect the final working solution for any signs of precipitation. - If precipitation is observed, try lowering the final concentration of this compound or increasing the percentage of the organic co-solvent if your experimental system allows. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the long-term stability of this compound under various storage conditions. The following table provides general stability guidelines for peptidomimetic compounds, which can be applied to this compound. It is highly recommended that researchers perform their own stability studies for long-term experiments.
| Storage Condition | Form | Recommended Duration | Key Considerations |
| -20°C or -80°C | Lyophilized Powder | Up to 24 months | Store in a tightly sealed, dark, and desiccated environment. |
| -20°C | Stock Solution | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| 4°C | Working Dilution (Aqueous) | Short-term (hours to days) | Stability is significantly reduced; prepare fresh for each experiment. |
| Room Temperature | Lyophilized Powder | Short-term (days to weeks) | Avoid for long-term storage due to increased risk of degradation. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the stability of this compound. Specific parameters such as the column, mobile phase, and gradient may need to be optimized for your specific HPLC system and this compound formulation.
Objective: To determine the stability of this compound in solid form and in solution under various storage conditions.
Materials:
-
This compound (lyophilized powder)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC-grade buffers and additives (e.g., trifluoroacetic acid)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Temperature- and humidity-controlled storage chambers
-
Light-exposure chamber (optional)
Methodology:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products. This may involve forced degradation studies where the compound is exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
-
Sample Preparation:
-
Solid Stability: Store vials of lyophilized this compound under different conditions (e.g., -20°C, 4°C, 25°C/60% RH, 40°C/75% RH) with and without protection from light.
-
Solution Stability: Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol) and store aliquots under different conditions (e.g., -20°C, 4°C, room temperature) with and without protection from light.
-
-
Time Points: At specified time intervals (e.g., 0, 1, 3, 6, 12, 24 months for solid; 0, 1, 7, 14, 30 days for solution), retrieve samples from each storage condition.
-
HPLC Analysis:
-
For solid samples, accurately weigh and dissolve a known amount in the mobile phase or a suitable solvent to a known concentration.
-
For solution samples, dilute an aliquot to a suitable concentration for HPLC analysis.
-
Inject the samples into the HPLC system.
-
-
Data Analysis:
-
Determine the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (T=0).
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Signaling Pathways
Caption: this compound inhibits the Ras/Raf/MEK/ERK signaling pathway.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
Caption: Workflow for conducting a stability study of this compound.
References
Technical Support Center: Mitigating FTI-2148-Induced Cytotoxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity in normal (non-cancerous) cells during experiments with FTI-2148. The guidance provided is based on general principles of cytotoxicity mitigation and findings from related compounds, as direct studies on mitigating this compound-specific cytotoxicity in normal cells are limited.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My normal (non-cancerous) cell line is showing significant cytotoxicity after treatment with this compound. What are the possible causes and solutions?
A1: Increased cytotoxicity in normal cells can stem from several factors. Below are potential causes and troubleshooting strategies.
Possible Cause 1: Off-Target Effects and Oxidative Stress
While this compound is designed to inhibit farnesyltransferase, high concentrations or specific cell sensitivities can lead to off-target effects, including the induction of oxidative stress. The generation of reactive oxygen species (ROS) can damage cellular components and trigger apoptosis.
Solution: Co-administration with Antioxidants
To counteract oxidative stress, consider co-incubating your normal cells with an antioxidant. N-acetylcysteine (NAC) is a common and effective ROS scavenger.
-
Experimental Protocol:
-
Determine a non-toxic concentration of NAC for your specific cell line.
-
Co-incubate the cells with this concentration of NAC along with this compound.
-
Include control groups for the vehicle, this compound alone, and NAC alone to isolate the effects of each component.
-
Assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay.
-
Possible Cause 2: Dose-Dependent Toxicity
The cytotoxic effects of many compounds, including kinase inhibitors, can be highly dose-dependent. A concentration that is effective against cancer cells may be overly toxic to normal cells.
Solution: Dose-Response Curve and Optimization
Perform a comprehensive dose-response experiment to determine the optimal concentration of this compound that minimizes toxicity in normal cells while maintaining the desired biological effect in your experimental model.
-
Experimental Workflow:
-
Seed both your normal and experimental (e.g., cancer) cell lines at an appropriate density in parallel.
-
Treat the cells with a serial dilution of this compound.
-
After the desired incubation period, measure cell viability for both cell lines.
-
Plot the dose-response curves to identify a therapeutic window where the effect on your target cells is maximized and the cytotoxicity in normal cells is minimized.
-
Q2: I am observing a high rate of apoptosis in my normal cells treated with this compound. How can I investigate and potentially reduce this?
A2: this compound is known to induce apoptosis in cancer cells, and this effect may extend to normal cells, particularly at higher concentrations. The mechanism likely involves the inhibition of signaling pathways crucial for cell survival. This compound has been shown to suppress the activity of pro-survival proteins like Akt and Erk.
Solution: Modulating Apoptosis-Related Pathways
While directly inhibiting apoptosis might interfere with the intended anti-cancer effects of this compound, understanding the mechanism can help in designing strategies to protect normal cells. One approach could be the transient overexpression of pro-survival factors in normal cells, though this is a complex experimental manipulation. A more straightforward approach is careful dose selection as described above.
Signaling Pathway Analysis:
To confirm the mechanism in your cell line, you can perform western blotting to analyze the phosphorylation status of key proteins in the Akt and Erk signaling pathways in normal cells treated with this compound.
Quantitative Data Summary
The following table summarizes hypothetical data from a dose-response experiment to illustrate the concept of a therapeutic window.
| This compound Conc. (nM) | Normal Cell Viability (%) | Cancer Cell Viability (%) |
| 1 | 98 ± 3 | 95 ± 4 |
| 10 | 95 ± 5 | 80 ± 6 |
| 50 | 85 ± 7 | 50 ± 5 |
| 100 | 60 ± 8 | 20 ± 3 |
| 500 | 20 ± 4 | 5 ± 2 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Detailed Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound, with or without a mitigating agent (e.g., NAC). Include appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Best practices for handling and storing FTI-2148
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and use of FTI-2148.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a peptidomimetic that acts as a potent inhibitor of farnesyltransferase (FTase).[1] Its primary mechanism is to block the farnesylation of proteins, a critical post-translational modification that facilitates their localization to the cell membrane and subsequent activation.[2] A key target of this compound is the Ras family of small GTPases, which play a pivotal role in cell signaling pathways that control cell growth, proliferation, and survival.[2] By preventing Ras farnesylation, this compound inhibits its membrane association and downstream signaling cascades, such as the Raf-1/mitogen-activated protein kinase (MAPK) pathway.[2]
2. What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a powder at -20°C in a tightly sealed vial, where it can be stable for up to 24 months.[1] Once reconstituted in a solvent, it is recommended to prepare and use the solution on the same day. If stock solutions need to be prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C for up to one month.
3. How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in an organic solvent such as DMSO. Before use, and prior to opening the vial, allow the product to equilibrate to room temperature for at least one hour.
4. What are the downstream effects of this compound treatment?
By inhibiting farnesyltransferase, this compound prevents the activation of Ras proteins. This leads to the downstream inhibition of signaling pathways, including the MAPK cascade (Raf-MEK-ERK). This can result in reduced cell proliferation and, in some cases, the induction of apoptosis.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture media. | The solubility of this compound may be limited in aqueous solutions. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture media is low and compatible with your cell line. Prepare fresh dilutions from a concentrated stock solution just before use. Consider a brief sonication of the stock solution before further dilution. |
| Inconsistent or no observable effect in cell-based assays. | - Compound degradation.- Insufficient concentration or incubation time.- Cell line resistance. | - Ensure proper storage of this compound powder and stock solutions.- Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.- Verify the expression and farnesylation status of the target protein (e.g., Ras) in your cell line. |
| Unexpected off-target effects. | This compound may affect other farnesylated proteins besides Ras. | Review the literature for known off-target effects of farnesyltransferase inhibitors. Include appropriate positive and negative controls in your experiments to distinguish specific from non-specific effects. |
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H28N4O3S | |
| Molecular Weight | 452.57 g/mol | |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in DMSO | N/A |
Table 2: In Vitro Activity of this compound
| Target | IC50 | Reference |
| Farnesyltransferase (FTase) | 1.4 nM | |
| Geranylgeranyltransferase-1 (GGTase-1) | 1.7 µM |
Experimental Protocols
General Protocol for Treating Adherent Cells with this compound
-
Cell Seeding: Plate adherent cells in a suitable culture vessel and allow them to attach and reach the desired confluency (typically 60-80%).
-
Preparation of this compound Working Solution:
-
Thaw a frozen aliquot of your this compound stock solution (e.g., 10 mM in DMSO) at room temperature.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations. It is crucial to maintain a low final concentration of DMSO (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the medium containing the desired concentration of this compound to the cells.
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as Western blotting, cell viability assays, or immunofluorescence.
Western Blotting Protocol to Assess Inhibition of Ras Processing
-
Sample Preparation:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for your target protein (e.g., Ras) overnight at 4°C. Unprocessed (unfarnesylated) Ras will migrate slower than the processed (farnesylated) form.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system. A shift in the molecular weight of the Ras band in this compound-treated samples compared to the control indicates inhibition of farnesylation.
-
Visualizations
References
How to assess the purity and quality of a FTI-2148 sample
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the purity and quality of FTI-2148 samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a peptidomimetic inhibitor of farnesyltransferase (FTase). FTase is a critical enzyme in the post-translational modification of Ras proteins and other cellular proteins. By inhibiting FTase, this compound prevents the farnesylation of Ras, a key step for its localization to the cell membrane and subsequent activation of downstream signaling pathways involved in cell growth, proliferation, and survival.
Q2: What are the key chemical properties of this compound?
| Property | Value |
| Molecular Formula | C24H28N4O3S |
| Molecular Weight | 452.57 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Ethanol |
Note: this compound is often supplied as a di-trifluoroacetate (diTFA) salt, which will alter its molecular weight and may affect its solubility.
Q3: What are some potential impurities that could be present in my this compound sample?
As a peptidomimetic, this compound synthesis can be complex, potentially leading to various impurities. These can include:
-
Starting material residues: Unreacted precursors from the synthesis.
-
Reagent-related impurities: Residual coupling agents or protecting groups.
-
Side-products: Molecules formed from unintended reactions during synthesis, such as deletion or insertion sequences if solid-phase synthesis is used.
-
Degradation products: this compound may degrade over time, especially if not stored correctly.
-
Residual solvents: Solvents used during synthesis and purification.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step |
| Sample Impurity | Assess the purity of your this compound sample using the analytical methods outlined in the Experimental Protocols section below (HPLC, LC-MS). |
| Sample Degradation | Ensure proper storage of the this compound sample (protect from light, store at -20°C or lower). Re-evaluate purity if degradation is suspected. |
| Incorrect Concentration | Verify the concentration of your stock solution. If the compound is a salt (e.g., diTFA), ensure the molecular weight was adjusted accordingly for concentration calculations. |
| Solubility Issues | Observe the solution for any precipitates. If solubility is an issue, try gentle warming, vortexing, or sonication. Consider preparing a fresh stock solution in a different solvent if necessary. |
Issue 2: this compound precipitates out of solution.
| Possible Cause | Troubleshooting Step |
| Low Solubility in Aqueous Buffers | This compound is hydrophobic. When diluting a DMSO stock solution into an aqueous buffer, the final concentration may exceed its aqueous solubility limit. |
| - Decrease the final concentration of this compound. | |
| - Increase the percentage of DMSO in the final solution (while being mindful of its effects on your experimental system). | |
| - Test different aqueous buffers or adjust the pH. | |
| Improper Storage of Stock Solution | Repeated freeze-thaw cycles can lead to precipitation. |
| - Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the this compound sample by separating it from potential impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Analytical HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Method:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution to a final concentration of 50 µg/mL with the mobile phase.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis: Integrate the peak areas of all detected peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the identity of this compound by determining its molecular weight.
Materials:
-
This compound sample
-
LC-MS grade solvents (acetonitrile, water, formic acid)
-
LC-MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase column
Method:
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in 50:50 acetonitrile:water.
-
LC Conditions: Use similar LC conditions as described for the HPLC purity analysis, but with formic acid instead of TFA if it is more compatible with the MS system.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-30 V
-
-
Data Analysis: Look for the [M+H]+ ion corresponding to the molecular weight of this compound (453.57 g/mol ) or its diTFA salt form.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d6)
-
NMR spectrometer
Method:
-
Sample Preparation: Dissolve the this compound sample in the appropriate deuterated solvent.
-
NMR Analysis: Acquire 1H and 13C NMR spectra.
-
Data Analysis: Compare the obtained spectra with a reference spectrum for this compound if available, or analyze the chemical shifts, coupling constants, and integration to confirm the expected structural features.
Visualizations
Caption: Experimental workflow for assessing this compound purity and quality.
Caption: Simplified Ras signaling pathway and the inhibitory action of this compound.
Strategies to minimize lot-to-lot variability of FTI-2148
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize lot-to-lot variability of FTI-2148, a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable, peptidomimetic small molecule that acts as a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I).[1] Its primary mechanism involves blocking the post-translational prenylation of key signaling proteins, most notably members of the Ras superfamily of small GTPases.[1] By preventing the attachment of farnesyl and geranylgeranyl isoprenoid groups, this compound disrupts the proper localization and function of these proteins, thereby interfering with their downstream signaling pathways that are often implicated in cancer cell proliferation and survival.[2][3]
Q2: We are observing decreased potency of a new lot of this compound compared to our previous batch. What are the potential causes?
A2: Decreased potency with a new lot can stem from several factors. The most common causes include:
-
Purity and Formulation Differences: Minor variations in the synthesis and purification processes between lots can lead to differences in the purity profile or the presence of inactive isomers.
-
Compound Stability and Storage: Improper storage or handling of the new lot may have led to degradation. This compound, like many small molecules, should be stored under recommended conditions, typically at -20°C in a tightly sealed vial, and protected from light.[1]
-
Solubility Issues: Incomplete solubilization of the compound can lead to a lower effective concentration in your experiments. Ensure the compound is fully dissolved in the appropriate solvent, such as DMSO or ethanol, before preparing working solutions.
Q3: How should I prepare and store stock solutions of this compound to ensure consistency?
A3: For consistent results, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a high-purity, anhydrous solvent such as DMSO. Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C. When ready to use, allow an aliquot to equilibrate to room temperature before opening to prevent condensation. It is advisable to use freshly prepared dilutions for your experiments whenever possible.
Q4: Can lot-to-lot variability in this compound affect its selectivity for FTase versus GGTase-I?
A4: While this compound is a dual inhibitor, significant variations in purity or the presence of specific impurities could potentially alter its inhibitory profile. The IC50 values for FTase (1.4 nM) and GGTase-I (1.7 µM) are substantially different, indicating a much higher potency for FTase. A new lot with a different impurity profile could theoretically exhibit altered activity against one or both enzymes. It is crucial to perform a functional validation of each new lot to confirm its expected activity and selectivity.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Ras Processing
Symptoms:
-
Western blot analysis shows variable reduction in processed (farnesylated) Ras levels between experiments using different lots of this compound.
-
Downstream signaling pathways (e.g., MAPK/ERK) show inconsistent levels of inhibition.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Lot-to-Lot Variation in Potency | Solution: Perform a dose-response curve for each new lot to determine the effective concentration (EC50) for inhibiting Ras processing in your specific cell line. Adjust the working concentration accordingly. |
| Compound Degradation | Solution: Prepare fresh stock solutions from the powder form. If using a previously prepared stock, compare its efficacy to a freshly prepared stock. Ensure proper storage conditions are maintained. |
| Incomplete Solubilization | Solution: After dissolving this compound in the recommended solvent, vortex thoroughly and visually inspect for any undissolved particulate matter. Gentle warming may aid dissolution. |
| Experimental Inconsistency | Solution: Standardize all experimental parameters, including cell density, treatment duration, and lysis procedures. Use a positive control (an older, validated lot) and a negative control (vehicle) in every experiment. |
Issue 2: Unexpected Cellular Toxicity or Off-Target Effects
Symptoms:
-
Increased cell death at concentrations that were previously non-toxic.
-
Observation of phenotypes inconsistent with the known on-target effects of farnesyltransferase inhibition.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Toxic Impurities | Solution: Request a Certificate of Analysis (CoA) for the new lot from the supplier and compare the purity and impurity profiles to the previous lot. If significant differences are noted, consider sourcing from a different supplier or performing further purification. |
| Solvent-Related Toxicity | Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cell line (typically <0.5%). |
| Off-Target Effects of the New Lot | Solution: To confirm the observed phenotype is due to on-target inhibition, perform a rescue experiment by overexpressing a drug-resistant mutant of the target protein. If the phenotype is not rescued, it may be due to off-target effects. |
Data Presentation: Lot-to-Lot Comparison
To effectively manage variability, it is crucial to systematically qualify each new lot of this compound. The following tables provide a template for recording and comparing data between different lots.
Table 1: Physicochemical and Quality Control Data
| Parameter | Lot A (Previous) | Lot B (New) | Acceptance Criteria |
| Appearance | White to off-white solid | White to off-white solid | Conforms to description |
| Purity (by HPLC) | 99.2% | 98.5% | ≥ 98.0% |
| Identity (by ¹H NMR/MS) | Conforms | Conforms | Conforms to structure |
| Solubility (in DMSO) | ≥ 50 mg/mL | ≥ 50 mg/mL | ≥ 50 mg/mL |
| Date of Receipt | 01/15/2025 | 10/28/2025 | N/A |
| CoA Provided | Yes | Yes | Yes |
Table 2: Functional Validation Data
| Assay | Lot A (Previous) | Lot B (New) | Acceptance Criteria |
| FTase Enzymatic Assay IC50 | 1.5 nM | 1.8 nM | 1-5 nM |
| GGTase-I Enzymatic Assay IC50 | 1.6 µM | 1.9 µM | 1-2.5 µM |
| Cell-Based Ras Processing EC50 | 10 nM | 15 nM | ≤ 20 nM |
| Cell Viability Assay (at 1 µM) | 95% | 92% | ≥ 90% |
Experimental Protocols
Protocol 1: In Vitro Farnesyltransferase (FTase) Activity Assay
This protocol is adapted from commercially available fluorimetric assay kits.
Materials:
-
FTase enzyme
-
Farnesyl pyrophosphate (FPP) substrate
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
This compound (various concentrations)
-
384-well black plates
-
Fluorescence plate reader (Ex/Em = 340/550 nm)
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In each well of the 384-well plate, add 5 µL of the this compound dilution (or vehicle control).
-
Prepare a master mix containing FTase enzyme and FPP in assay buffer.
-
Add 20 µL of the enzyme/FPP master mix to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the dansylated peptide substrate to each well.
-
Immediately measure the fluorescence kinetically for 60 minutes.
-
Calculate the rate of reaction and determine the IC50 value for this compound.
Protocol 2: Western Blot for Ras Processing
Materials:
-
Cell line of interest (e.g., Panc-1, MiaPaCa-2)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Ras (specific for the unprocessed form or a pan-Ras antibody that detects both)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-Ras antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band shift, where the upper band represents unprocessed Ras and the lower band represents processed (farnesylated) Ras.
Mandatory Visualizations
Caption: this compound inhibits the Ras signaling pathway by blocking farnesyltransferase.
Caption: Recommended workflow for qualifying and using new lots of this compound.
References
Validation & Comparative
A Comparative Analysis of FTI-2148 and Lonafarnib: Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent farnesyltransferase inhibitors (FTIs), FTI-2148 and lonafarnib. By examining their efficacy, mechanism of action, and available experimental data, this document aims to offer a valuable resource for researchers in oncology and related fields.
Introduction
Farnesyltransferase inhibitors (FTIs) are a class of targeted therapies that inhibit the enzyme farnesyltransferase (FTase). This enzyme is crucial for the post-translational modification of numerous proteins, most notably members of the Ras superfamily of small GTPases. By preventing the farnesylation of Ras and other proteins, FTIs disrupt their localization to the cell membrane and subsequent activation of downstream signaling pathways implicated in cell growth, proliferation, and survival. This guide focuses on a comparative analysis of two FTIs: this compound, a RAS C-terminal mimetic, and lonafarnib, an orally active and potent non-peptidomimetic inhibitor.
Efficacy: A Quantitative Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and lonafarnib from preclinical studies.
In Vitro Efficacy: Enzyme Inhibition and Cellular Assays
| Inhibitor | Target | IC50 | Cell Line | Assay Type | Reference |
| This compound | Farnesyltransferase (FTase) | 1.4 nM | - | Enzyme Inhibition Assay | [1] |
| Geranylgeranyltransferase I (GGTase I) | 1.7 µM | - | Enzyme Inhibition Assay | [1] | |
| Lonafarnib | Farnesyltransferase (FTase) | 1.9 nM | - | Enzyme Inhibition Assay | [2] |
| H-Ras | 1.9 nM | - | Cell-free assay | [3] | |
| K-Ras-4B | 5.2 nM | - | Cell-free assay | [3] | |
| MCF-7 (Breast Cancer) | 10.8 µM | MCF-7 | Cell Viability Assay | ||
| SV-80 (Fibroblasts) | 14.0 µM | SV-80 | Cell Viability Assay | ||
| SMMC-7721 (Hepatocellular Carcinoma) | 20.29 µM | SMMC-7721 | CCK-8 Assay | ||
| QGY-7703 (Hepatocellular Carcinoma) | 20.35 µM | QGY-7703 | CCK-8 Assay |
In Vivo Efficacy: Xenograft Models
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition | Reference |
| This compound | Human Lung Adenocarcinoma (A-549) | Dose-dependent | 33%, 67%, and 91% | |
| Lonafarnib | Non-Small Cell Lung Cancer | Not Specified | Potent activity | |
| Ovarian Cancer | Not Specified | Potent activity | ||
| Breast Cancer | Not Specified | Potent activity | ||
| Pancreatic Cancer | Not Specified | Potent activity | ||
| Bladder Cancer | Not Specified | Potent activity | ||
| Prostate Cancer | Not Specified | Potent activity |
Mechanism of Action and Signaling Pathways
Both this compound and lonafarnib exert their effects by inhibiting farnesyltransferase, thereby disrupting the function of farnesylated proteins critical for cell signaling.
This compound Signaling Pathway
This compound, as a RAS C-terminal mimetic, directly competes with Ras for farnesylation. This leads to the suppression of downstream signaling pathways, including the Ras/ERK and PI3K/Akt pathways, ultimately inducing apoptosis.
Lonafarnib Signaling Pathway
Lonafarnib's primary mechanism is the inhibition of FTase, which has been shown to suppress the ERK signaling pathway. Its effect on the Akt pathway appears to be more complex and potentially cell-type dependent, with some studies showing no downregulation of Akt. Lonafarnib also impacts the mTOR signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of efficacy data.
Farnesyltransferase Activity Assay
This assay quantitatively measures the enzymatic activity of FTase and the inhibitory potential of compounds like this compound and lonafarnib.
Protocol:
-
Reaction Setup: A reaction mixture containing purified FTase enzyme, farnesyl pyrophosphate (FPP), and a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS) is prepared in an appropriate assay buffer.
-
Inhibitor Addition: this compound or lonafarnib is added to the reaction mixture at a range of concentrations. A control with no inhibitor is also included.
-
Incubation: The reaction is incubated at 37°C for a specified period to allow for the enzymatic reaction to occur.
-
Fluorescence Measurement: The fluorescence of the reaction mixture is measured using a fluorometer at the appropriate excitation and emission wavelengths for the fluorescent label. An increase in fluorescence indicates farnesylation of the substrate.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the inhibition data against the inhibitor concentration.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell viability in response to treatment with this compound or lonafarnib.
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or lonafarnib. A vehicle control is also included.
-
Incubation: The plate is incubated for a period of 24 to 72 hours to allow the compounds to exert their effects.
-
MTT Addition: The media is removed, and fresh media containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Formation: The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized SDS-based buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 value is determined.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound and lonafarnib in a mouse xenograft model.
Protocol:
-
Cell Implantation: Human cancer cells (e.g., A-549 for lung cancer) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups and administered this compound, lonafarnib, or a vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Data Analysis: The tumor growth in the treated groups is compared to the vehicle control group to determine the percentage of tumor growth inhibition. Body weight and general health of the mice are also monitored for toxicity assessment.
Conclusion
Both this compound and lonafarnib are potent inhibitors of farnesyltransferase with demonstrated preclinical efficacy in various cancer models. This compound exhibits high selectivity for FTase over GGTase I and shows significant dose-dependent tumor growth inhibition in vivo. Lonafarnib has also demonstrated potent anti-tumor activity in a range of cancer types and has been approved for the treatment of progeria, a rare genetic disease. The primary mechanism of action for both compounds involves the disruption of Ras and other farnesylated protein-mediated signaling pathways. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential clinical applications of these two promising farnesyltransferase inhibitors.
References
A Head-to-Head Comparison of FTI-2148 and Tipifarnib in the Inhibition of Ras Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent farnesyltransferase inhibitors (FTIs), FTI-2148 and tipifarnib, in their capacity to inhibit Ras signaling, a critical pathway in cancer development. This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes the underlying biological and experimental frameworks.
Introduction to Farnesyltransferase Inhibitors and Ras Signaling
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are pivotal regulators of cell growth, differentiation, and survival. Their proper function is contingent on post-translational modification, specifically farnesylation, which is catalyzed by the enzyme farnesyltransferase (FTase). This modification facilitates the anchoring of Ras proteins to the cell membrane, a prerequisite for their signaling activity. In a significant portion of human cancers, mutations in Ras genes lead to its constitutive activation, driving uncontrolled cell proliferation.
Farnesyltransferase inhibitors (FTIs) represent a class of targeted anticancer agents designed to block the farnesylation of Ras and other proteins, thereby preventing their localization to the cell membrane and inhibiting their oncogenic signaling. This guide focuses on a comparative analysis of two such inhibitors: this compound and tipifarnib.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and tipifarnib, providing a clear comparison of their potency and efficacy.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target | IC50 Value | Substrate/Assay Conditions |
| This compound | Farnesyltransferase (FTase) | 1.4 nM[1][2][3] | Not specified |
| Geranylgeranyltransferase I (GGTase I) | 1.7 µM[1][2] | Not specified | |
| Plasmodium falciparum FTase | 15 nM | Not specified | |
| Mammalian FTase | 0.82 nM | Not specified | |
| Tipifarnib | Farnesyltransferase (FTase) | 0.86 nM | Lamin B farnesylation |
Table 2: Preclinical In Vivo Efficacy
| Inhibitor | Cancer Model | Dosing Regimen | Key Outcomes |
| This compound | MMTV-ν-Ha-Ras Transgenic Mice (Breast Cancer) | 100 mg/kg/day (s.c.) for 14 days | 87 ± 3% tumor regression |
| Human Lung Adenocarcinoma A-549 Xenograft | 25 or 50 mg/kg/day (i.p. mini-pump) for 30 days, then 30 days off, then 30 days on | 91% tumor growth inhibition | |
| Human Xenograft Nude Mouse Model | 25 mg/kg/day (s.c. mini-pump) for 14 days | 77% tumor growth inhibition | |
| Tipifarnib | HRAS-mutant Head and Neck Squamous Cell Carcinoma (HNSCC) Patient-Derived Xenografts | Not specified | Induced tumor stasis or regression |
Table 3: Clinical Efficacy of Tipifarnib
| Cancer Type | Patient Population | Objective Response Rate (ORR) | Median Overall Survival (mOS) |
| HRAS-mutant Head and Neck Squamous Cell Carcinoma (HNSCC) | High HRAS mutant variant allele frequency (VAF ≥ 20%) | 55% | 15.4 months |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Ras Signaling Pathway and FTI Inhibition
Caption: Mechanism of Ras activation and inhibition by FTIs.
Experimental Workflow for FTI Evaluation
Caption: Workflow for preclinical evaluation of FTIs.
Detailed Experimental Protocols
Farnesyltransferase (FTase) Activity Assay
This assay quantitatively measures the inhibitory effect of compounds on farnesyltransferase activity.
Principle: The assay is based on the FTase-catalyzed transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate. Inhibition of FTase results in a decreased fluorescent signal.
Materials:
-
Recombinant human FTase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT, 10 µM ZnCl2)
-
This compound and Tipifarnib
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and tipifarnib in DMSO.
-
In a 384-well plate, add 5 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 20 µL of a solution containing FTase and the dansylated peptide substrate in assay buffer to each well.
-
Initiate the reaction by adding 5 µL of FPP solution.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Western Blotting for Ras Signaling Pathway Components
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the Ras signaling cascade following FTI treatment.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to visualize target proteins.
Materials:
-
Cancer cell lines (e.g., with HRAS mutations)
-
This compound and Tipifarnib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Ras, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cancer cells and treat with various concentrations of this compound, tipifarnib, or DMSO for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal and perform densitometric analysis to quantify protein band intensities.
MTT Cell Viability Assay
This colorimetric assay assesses the effect of FTIs on cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
This compound and Tipifarnib
-
Cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, tipifarnib, or DMSO for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each inhibitor.
Discussion and Conclusion
Both this compound and tipifarnib are highly potent inhibitors of farnesyltransferase, with IC50 values in the low nanomolar range. This compound also demonstrates inhibitory activity against GGTase I, albeit at a much higher concentration, suggesting a degree of dual-targeting capability. Preclinical in vivo studies have demonstrated the potent anti-tumor efficacy of this compound in breast and lung cancer models.
Tipifarnib has a well-documented clinical track record, particularly in patients with HRAS-mutant HNSCC, where it has shown significant clinical benefit. This highlights the importance of patient selection based on the specific Ras isoform mutation, as H-Ras is solely dependent on farnesylation for its function. In contrast, K-Ras and N-Ras can undergo alternative prenylation by GGTase I, rendering them less susceptible to FTIs alone.
The choice between this compound and tipifarnib for further research and development may depend on the specific cancer type and the underlying genetic mutations. The dual inhibitory potential of this compound might offer an advantage in certain contexts, while the established clinical efficacy and safety profile of tipifarnib make it a strong candidate for HRAS-driven malignancies. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their ongoing and future studies in the field of Ras-targeted cancer therapy.
References
A Comparative Analysis of FTI-2148 and FTI-277: Farnesyltransferase Inhibitors in Preclinical Research
In the landscape of targeted cancer therapy, farnesyltransferase inhibitors (FTIs) have emerged as a significant class of molecules designed to disrupt oncogenic Ras signaling. This guide provides a detailed comparative analysis of two prominent FTIs, FTI-2148 and FTI-277, focusing on their mechanisms of action, biochemical and cellular activities, and in vivo efficacy. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology and cell signaling research.
Introduction to this compound and FTI-277
This compound and FTI-277 are potent inhibitors of farnesyltransferase (FTase), a key enzyme in the post-translational modification of Ras proteins. Farnesylation, the attachment of a farnesyl group to the C-terminal CAAX motif of Ras, is essential for its localization to the plasma membrane and subsequent activation of downstream signaling pathways that drive cell proliferation and survival.[1] By inhibiting FTase, these compounds aim to prevent Ras membrane association, thereby abrogating its oncogenic function.[2]
FTI-277 is a highly potent and selective peptidomimetic inhibitor of FTase.[3][4] It was designed based on the CAAX motif of K-Ras4B and has been extensively used as a tool compound to study the effects of FTase inhibition.[4]
This compound is a non-thiol-containing peptidomimetic that acts as a dual inhibitor of both farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1). This dual inhibitory activity is a key differentiator from FTI-277.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and FTI-277 based on available preclinical studies. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Biochemical Activity
| Parameter | This compound | FTI-277 |
| Target(s) | Farnesyltransferase (FTase), Geranylgeranyltransferase-1 (GGTase-1) | Farnesyltransferase (FTase) |
| FTase IC50 | 1.4 nM | 0.5 nM (500 pM) |
| GGTase-1 IC50 | 1.7 µM | 50 nM (for FTI-276) |
| Selectivity (FTase vs. GGTase-1) | ~1200-fold | ~100-fold (for FTI-276) |
Note: FTI-276 is the parent compound of FTI-277 (the methyl ester derivative) and is often used in initial biochemical assays.
Table 2: Cellular Activity
| Parameter | This compound | FTI-277 |
| Inhibition of Ras Processing (IC50) | Not explicitly reported | ~100 nM (for H-Ras) |
| Cell Proliferation Inhibition (IC50) | Not explicitly reported | H-Ras-MCF10A cells: 6.84 µM (48h) Hs578T cells: 14.87 µM (48h) MDA-MB-231 cells: 29.32 µM (48h) |
| Induction of Apoptosis | Induces apoptosis in mammary carcinomas in MMTV-ν-Ha-Ras transgenic mice. | Induces apoptosis in various cell lines, including drug-resistant myeloma cells. |
Table 3: In Vivo Antitumor Efficacy
| Animal Model | Compound | Dosing | Tumor Growth Inhibition |
| Human lung adenocarcinoma (A-549) nude mouse model | This compound | 25 or 50 mg/kg/day (i.p. mini-pump) | 91% |
| Human lung adenocarcinoma (A-549) nude mouse model | FTI-276 | Not specified | Less potent than this compound |
| MMTV-ν-Ha-Ras transgenic mice (mammary tumors) | This compound | 100 mg/kg/day (s.c.) for 14 days | 87 ± 3% tumor regression |
Mechanism of Action and Signaling Pathways
Both this compound and FTI-277 primarily target the Ras signaling pathway. However, their differing selectivity for prenyltransferases may lead to distinct downstream effects.
FTI-277 is highly selective for FTase. Its primary mechanism is the inhibition of H-Ras farnesylation. K-Ras and N-Ras can undergo alternative prenylation by GGTase-1 when FTase is inhibited, making them less sensitive to FTI-277 alone. Inhibition of H-Ras processing by FTI-277 leads to the accumulation of inactive Ras-Raf complexes in the cytoplasm, thereby blocking the activation of the downstream MAPK/ERK signaling cascade.
This compound , with its dual inhibitory action on both FTase and GGTase-1, has the potential to more comprehensively block the prenylation of Ras isoforms, including K-Ras and N-Ras, which can escape inhibition by selective FTase inhibitors. This broader activity may contribute to its potent in vivo antitumor effects.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ras CAAX peptidomimetic FTI-277 selectively blocks oncogenic Ras signaling by inducing cytoplasmic accumulation of inactive Ras-Raf complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Machinery: A Comparative Guide to FTI-2148's Mechanism of Action
For Immediate Release
This guide provides a comprehensive cross-validation of the mechanism of action of FTI-2148, a potent farnesyltransferase inhibitor, by comparing its performance with other relevant alternatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear and objective overview of this compound's biological activity and its standing among other farnesyltransferase inhibitors.
Abstract
This compound is a peptidomimetic inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of several proteins involved in cellular signaling, most notably the Ras family of small GTPases. By inhibiting the farnesylation of Ras and other proteins, this compound disrupts their localization to the cell membrane and subsequent activation of downstream pro-proliferative and survival pathways. This guide delves into the specifics of this mechanism, presenting quantitative data on its inhibitory potency, detailing the experimental protocols used for its validation, and visualizing the complex signaling networks it modulates.
Comparative Analysis of Farnesyltransferase Inhibitors
This compound demonstrates high potency and selectivity for farnesyltransferase. A comparative summary of its in vitro inhibitory activity against other well-characterized farnesyltransferase inhibitors is presented below.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | Farnesyltransferase (FTase) | 1.4 | Highly selective over GGTase-I (IC50 = 1700 nM) | [1] |
| Tipifarnib | Farnesyltransferase (FTase) | 0.86 (for lamin B farnesylation) | Not specified in the provided context | [2] |
| Lonafarnib | Farnesyltransferase (FTase) | Not available in a directly comparable format | Known to have entered clinical trials | [3][4] |
| FTI-277 | Farnesyltransferase (FTase) | Not available in a directly comparable format | Peptidomimetic inhibitor | [5] |
Note: IC50 values can vary depending on the experimental conditions and the specific substrate used. The data presented here is for comparative purposes based on available literature.
Mechanism of Action: Targeting the Ras Signaling Pathway
Farnesyltransferase inhibitors, including this compound, were initially developed to target the oncogenic activity of Ras proteins, which are frequently mutated in human cancers. Farnesylation is a critical step for Ras to anchor to the plasma membrane, a prerequisite for its activation and subsequent engagement of downstream effector pathways.
The Ras-Raf-MEK-ERK Signaling Cascade
Upon activation, Ras triggers the mitogen-activated protein kinase (MAPK) cascade, also known as the Ras-Raf-MEK-ERK pathway. This pathway plays a central role in cell proliferation, differentiation, and survival. By preventing Ras farnesylation, this compound effectively blocks the initiation of this signaling cascade.
Caption: this compound inhibits farnesyltransferase, preventing Ras localization and activation.
The PI3K/Akt/mTOR Signaling Pathway
Besides the MAPK pathway, activated Ras can also stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, another critical signaling axis for cell growth, proliferation, and survival. Inhibition of Ras farnesylation by this compound can therefore also lead to the downregulation of this pathway.
Caption: this compound's impact on the PI3K/Akt/mTOR survival pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess the mechanism of action of farnesyltransferase inhibitors like this compound.
Farnesyltransferase Inhibition Assay
This in vitro assay quantifies the inhibitory activity of a compound against the FTase enzyme.
-
Principle: The assay measures the incorporation of a radiolabeled farnesyl pyrophosphate ([³H]FPP) onto a substrate protein (e.g., H-Ras) by purified FTase.
-
Procedure:
-
Recombinant human FTase is incubated with [³H]FPP and a biotinylated H-Ras peptide in the presence of varying concentrations of the inhibitor (e.g., this compound).
-
The reaction is stopped, and the mixture is transferred to a streptavidin-coated plate to capture the biotinylated Ras peptide.
-
Unbound [³H]FPP is washed away.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 values are calculated from the dose-response curves.
-
Western Blot Analysis for Ras Processing
This technique is used to visually confirm the inhibition of Ras farnesylation in whole cells.
-
Principle: Unfarnesylated Ras migrates slower on an SDS-PAGE gel compared to its farnesylated counterpart.
-
Procedure:
-
Cancer cell lines are treated with this compound or a vehicle control for a specified time.
-
Cells are lysed, and total protein is quantified.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for Ras.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The protein bands are visualized using a chemiluminescent substrate. A shift in the Ras band to a higher molecular weight in this compound-treated cells indicates the accumulation of the unprocessed, unfarnesylated form.
-
Caption: Workflow for Western blot analysis of Ras processing.
Cell Viability Assay
These assays determine the effect of this compound on the proliferation and survival of cancer cells.
-
Principle: Assays like the MTT or MTS assay measure the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound for a defined period (e.g., 72 hours).
-
The assay reagent (e.g., MTT) is added to each well and incubated.
-
The resulting formazan product is solubilized, and the absorbance is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
In Vivo Tumor Xenograft Model
This preclinical model assesses the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.
-
Procedure:
-
Human tumor cells are injected subcutaneously into the flank of nude mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives this compound (e.g., via intraperitoneal injection) on a defined schedule, while the control group receives a vehicle.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., western blotting).
-
Mechanisms of Resistance to Farnesyltransferase Inhibitors
A critical aspect of targeted therapy is the potential for acquired resistance. While specific resistance mechanisms to this compound have not been extensively documented in the provided search results, general mechanisms of resistance to FTIs have been identified.
-
Alternative Prenylation: K-Ras and N-Ras, two of the three major Ras isoforms, can be alternatively modified by geranylgeranyltransferase I (GGTase-I) when farnesyltransferase is inhibited. This allows these Ras isoforms to maintain their membrane localization and signaling activity, thereby conferring resistance to FTIs.
-
Mutations in Farnesyltransferase: Mutations in the gene encoding the farnesyltransferase enzyme (FNTB) can alter the drug-binding site, reducing the efficacy of the inhibitor.
-
Upregulation of Efflux Pumps: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport the FTI out of the cancer cell, reducing its intracellular concentration and effectiveness.
Caption: Key mechanisms of resistance to farnesyltransferase inhibitors.
Conclusion
This compound is a potent and selective inhibitor of farnesyltransferase with a well-defined mechanism of action centered on the disruption of Ras signaling. Its high in vitro potency positions it as a significant tool for cancer research and a potential therapeutic agent. Understanding the downstream signaling consequences and the potential mechanisms of resistance is paramount for its effective clinical development and application. This guide provides a foundational framework for researchers to compare this compound with other inhibitors and to design further experiments to fully elucidate its therapeutic potential.
References
- 1. gentaur.com [gentaur.com]
- 2. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. progeriaresearch.org [progeriaresearch.org]
- 5. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of FTI-2148 and First-Generation Farnesyltransferase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the second-generation farnesyltransferase inhibitor (FTI) FTI-2148 against its first-generation predecessors, lonafarnib and tipifarnib. This analysis is supported by experimental data on potency, selectivity, and cellular effects.
Farnesyltransferase inhibitors (FTIs) are a class of targeted anticancer agents that inhibit the enzyme farnesyltransferase (FTase). This enzyme is responsible for the post-translational farnesylation of various cellular proteins, most notably the Ras family of small GTPases.[1] Farnesylation is a crucial step for the proper localization and function of Ras proteins, which are frequently mutated and constitutively active in many human cancers, leading to uncontrolled cell growth and proliferation. By inhibiting FTase, FTIs prevent Ras from associating with the cell membrane, thereby blocking its oncogenic signaling.[2]
Potency and Selectivity: A Quantitative Comparison
A key differentiator among FTIs is their potency against FTase and their selectivity over the related enzyme, geranylgeranyltransferase-1 (GGTase-1). Inhibition of GGTase-1 can lead to off-target effects. The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and first-generation FTIs.
| Inhibitor | Target Enzyme | IC50 | Reference |
| This compound | Farnesyltransferase (FTase) | 1.4 nM | [3] |
| Geranylgeranyltransferase-1 (GGTase-1) | 1.7 µM | [3] | |
| Lonafarnib | Farnesyltransferase (FTase) | 1.9 nM | [3] |
| Geranylgeranyltransferase-1 (GGTase-1) | >50 µM | ||
| Tipifarnib | Farnesyltransferase (FTase) | 0.6 nM - 0.86 nM | |
| Geranylgeranyltransferase-1 (GGTase-1) | Not specified | ||
| FTI-277 | Farnesyltransferase (FTase) | 0.5 nM | |
| Geranylgeranyltransferase-1 (GGTase-1) | ~50 nM (100-fold selective) |
Note: FTI-277 is included for comparative purposes as a potent and selective FTI.
Based on the IC50 values, this compound demonstrates high potency against FTase, comparable to the first-generation inhibitors lonafarnib and tipifarnib. A significant advantage of this compound is its demonstrated selectivity for FTase over GGTase-1, with an IC50 for GGTase-1 that is over 1200-fold higher than for FTase. Lonafarnib also exhibits high selectivity, with no significant inhibition of GGTase-1 at concentrations up to 50 µM. The high selectivity of these compounds is critical for minimizing off-target effects and potential toxicities.
Experimental Methodologies
The following are detailed protocols for key experiments used to evaluate the efficacy of farnesyltransferase inhibitors.
In Vitro Farnesyltransferase Activity Assay
This assay quantitatively measures the enzymatic activity of FTase and the inhibitory potential of compounds like this compound.
Principle: The assay is based on the detection of a farnesyl group transferred from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate. The resulting change in fluorescence is proportional to the enzyme activity.
Materials:
-
Purified recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Test compounds (FTIs) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, FPP, and the dansylated peptide substrate.
-
Add the test compound (FTI) at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (a known FTI).
-
Initiate the enzymatic reaction by adding purified farnesyltransferase to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the dansyl fluorophore.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of FTIs on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., pancreatic, colon, or lung cancer cells)
-
Complete cell culture medium
-
Test compounds (FTIs) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the FTI. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration of the FTI relative to the vehicle control.
-
Determine the IC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in cell viability.
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the Ras signaling pathway targeted by FTIs and a typical experimental workflow for evaluating these inhibitors.
Caption: The Ras signaling pathway and the mechanism of action of FTIs.
Caption: A generalized workflow for the preclinical evaluation of FTIs.
References
A Head-to-Head Comparison of FTI-2148 and GGTI-298: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the farnesyltransferase inhibitor FTI-2148 and the geranylgeranyltransferase I inhibitor GGTI-298. This document summarizes their mechanisms of action, preclinical performance based on available experimental data, and detailed protocols for key assays.
Protein prenylation, the post-translational addition of isoprenoid lipids, is a critical modification for the function of many signaling proteins, including small GTPases of the Ras superfamily. Farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I) are key enzymes in this process. Their inhibition has emerged as a promising strategy in cancer therapy due to the reliance of many oncogenic proteins on these modifications for their proper localization and function. This guide focuses on two prominent inhibitors: this compound, which targets FTase, and GGTI-298, which targets GGTase I.
Mechanism of Action: Targeting Different Prenylation Pathways
This compound and GGTI-298 disrupt cellular signaling by inhibiting distinct enzymes in the protein prenylation pathway.
This compound is a potent and highly selective inhibitor of farnesyltransferase (FTase) .[1] FTase is responsible for attaching a 15-carbon farnesyl pyrophosphate (FPP) group to the C-terminal CAAX motif of specific proteins, most notably the Ras family of oncoproteins (H-Ras, K-Ras, N-Ras). By inhibiting FTase, this compound prevents the farnesylation of these proteins, leading to their mislocalization and subsequent inactivation. This disruption of Ras signaling can inhibit cell proliferation and survival.
GGTI-298 is a peptidomimetic that acts as a competitive inhibitor of geranylgeranyltransferase I (GGTase I) .[2] GGTase I catalyzes the attachment of a 20-carbon geranylgeranyl pyrophosphate (GGPP) group to proteins with a C-terminal CAAL motif, where 'L' is typically leucine. Key substrates of GGTase I include Rho family GTPases (e.g., RhoA, Rac1, Cdc42) and Rap1. These proteins are crucial regulators of the cytoskeleton, cell adhesion, migration, and cell cycle progression. Inhibition of GGTase I by GGTI-298 leads to the inactivation of these pathways.
Performance Data: A Comparative Overview
Direct head-to-head comparative studies of this compound and GGTI-298 under identical experimental conditions are limited in the public domain. However, by compiling data from various sources, a comparative performance profile can be established.
| Parameter | This compound | GGTI-298 | Reference |
| Target Enzyme | Farnesyltransferase (FTase) | Geranylgeranyltransferase I (GGTase I) | [1][2] |
| IC50 (Enzyme) | 1.4 nM (vs. FTase) | Not explicitly found for GGTI-298, but a related compound, GGTI-2154, has an IC50 of 21 nM (vs. GGTase I) | [1] |
| Selectivity | >1200-fold for FTase over GGTase I (IC50 vs. GGTase I = 1700 nM) | A related compound, GGTI-2154, is >260-fold for GGTase I over FTase (IC50 vs. FTase = 5600 nM) | |
| Cellular Potency | A prodrug, FTI-2153, inhibits H-Ras processing with an IC50 of 10 nM. | Inhibits Rap1A processing with an IC50 of ~3 µM. | |
| Effect on Cell Cycle | A related inhibitor, FTI-277, induces G2/M arrest in A549 cells. | Induces G0/G1 arrest. | |
| Apoptosis Induction | Can induce apoptosis. | Induces apoptosis. | |
| In Vivo Efficacy | Suppressed A-549 tumor growth in nude mice by up to 91%. | Shown to inhibit tumor growth in nude mice. |
Key Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Farnesyltransferase (FTase) and Geranylgeranyltransferase I (GGTase I) Activity Assays
These assays are crucial for determining the in vitro potency and selectivity of inhibitors. A common method is a fluorescence-based assay.
Principle: The assay measures the transfer of a fluorescently-labeled isoprenoid donor (like dansylated FPP or GGPP) to a specific peptide substrate by the respective enzyme. The resulting fluorescent product can be quantified.
Experimental Workflow:
Detailed Protocol (Adapted from fluorescence-based assays):
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT.
-
Substrates: Prepare stock solutions of the peptide substrate (e.g., Dansyl-GCVLS for FTase, Dansyl-GCVLL for GGTase I) and the isoprenoid donor (FPP or GGPP) in an appropriate solvent.
-
Enzyme: Use purified recombinant FTase or GGTase I.
-
Inhibitors: Prepare serial dilutions of this compound and GGTI-298.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 10 µL of the inhibitor dilution (or vehicle control).
-
Add 20 µL of the enzyme solution.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a 20 µL mixture of the peptide substrate and isoprenoid donor.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 340 nm and emission at 550 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Western Blot Analysis of Protein Prenylation
This method is used to assess the effect of inhibitors on the processing of target proteins within cells. Unprenylated proteins migrate slower on an SDS-PAGE gel compared to their prenylated counterparts.
Principle: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for target proteins (e.g., H-Ras for FTase inhibition, Rap1A for GGTase I inhibition). A shift in the molecular weight indicates the accumulation of the unprocessed, unprenylated form of the protein.
Experimental Workflow:
Detailed Protocol (General):
-
Cell Treatment and Lysis:
-
Seed cells (e.g., A549 lung cancer cells) in a 6-well plate.
-
Treat cells with varying concentrations of this compound or GGTI-298 for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H-Ras or anti-Rap1A) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system. Look for a slower migrating band corresponding to the unprenylated protein in the inhibitor-treated samples.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are fixed and stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI) or DAPI. The fluorescence intensity of the stained cells is directly proportional to their DNA content, which allows for the differentiation of cell cycle phases.
Detailed Protocol (Propidium Iodide Staining):
-
Cell Treatment and Harvesting:
-
Treat cells with this compound or GGTI-298 for the desired duration (e.g., 24-48 hours).
-
Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Wash the cells with PBS.
-
-
Fixation:
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these early apoptotic cells. Propidium iodide (PI) is a membrane-impermeant dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
Detailed Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the inhibitors as described for the cell cycle analysis.
-
Harvest the cells, including the supernatant containing floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Concluding Remarks
This compound and GGTI-298 are valuable research tools for dissecting the roles of farnesylation and geranylgeranylation in cellular processes and disease. While this compound offers high potency and selectivity for FTase, GGTI-298 provides a means to investigate the consequences of inhibiting GGTase I. The choice between these inhibitors will depend on the specific research question and the signaling pathways of interest. The experimental protocols provided in this guide offer a starting point for the direct comparison of these and other prenylation inhibitors in various experimental systems. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and potential therapeutic applications.
References
Independent Validation of FTI-2148's Selectivity for Farnesyltransferase (FTase) over Geranylgeranyltransferase-I (GGTase-I)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of FTI-2148's inhibitory activity against farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I), presenting key experimental data and methodologies to support its independent validation. This compound is a non-thiol-containing peptidomimetic inhibitor of FTase, an enzyme crucial for the post-translational modification of various proteins involved in cellular signaling, including the Ras superfamily of small GTPases.[1][2] The selectivity of FTase inhibitors is a critical parameter, as off-target inhibition of the closely related GGTase-I can lead to toxicity.[1][2]
Data Presentation: Comparative Inhibitory Activity
The selectivity of this compound for FTase over GGTase-I has been quantified by determining its half-maximal inhibitory concentration (IC50) against both enzymes. The following table summarizes this data and includes values for other relevant inhibitors for comparative purposes.
| Compound | Target Enzyme | IC50 (nM) | Selectivity (FTase vs. GGTase-I) | Reference |
| This compound | FTase | 1.4 | >1200-fold for FTase | [1] |
| GGTase-I | 1700 | |||
| GGTI-2154 | FTase | 5600 | >260-fold for GGTase-I | |
| GGTase-I | 21 | |||
| FTI-276 (thiol-containing) | FTase | - | 30-fold less selective than this compound | |
| GGTase-I | - | |||
| GGTI-297 (thiol-containing) | FTase | - | 33-fold less selective than GGTI-2154 | |
| GGTase-I | - |
Note: A direct IC50 value for FTI-276 and GGTI-297 was not specified in the provided search results, but their relative selectivity compared to the newer compounds was highlighted.
Experimental Protocols
The determination of IC50 values for FTase and GGTase-I inhibitors typically involves in vitro enzymatic assays. Below are detailed methodologies based on commonly employed protocols.
Farnesyltransferase (FTase) Inhibition Assay
This protocol describes a non-radioactive, fluorescence-based assay for measuring FTase activity and its inhibition.
Materials:
-
Recombinant human FTase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT
-
This compound or other test compounds
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 550 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in Assay Buffer.
-
In each well of the microplate, add the test compound dilution. Include wells with vehicle (DMSO) as a positive control for uninhibited activity and wells without enzyme as a negative control.
-
Add the dansylated peptide substrate and FPP to each well.
-
Initiate the reaction by adding recombinant FTase to all wells except the negative control.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., 0.5 M EDTA).
-
Measure the fluorescence intensity of each well using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Geranylgeranyltransferase-I (GGTase-I) Inhibition Assay
This protocol outlines a radioactive filter-binding assay to measure GGTase-I activity and its inhibition.
Materials:
-
Recombinant human GGTase-I
-
[³H]-Geranylgeranyl pyrophosphate ([³H]-GGPP)
-
Biotinylated peptide substrate (e.g., Biotin-KKSKK-CVIL)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT
-
This compound or other test compounds
-
Streptavidin-coated filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in Assay Buffer.
-
In each well of a reaction plate, add the test compound dilution, along with positive and negative controls.
-
Add the biotinylated peptide substrate to each well.
-
Initiate the reaction by adding a mixture of GGTase-I and [³H]-GGPP.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Transfer the reaction mixtures to a streptavidin-coated filter plate and incubate to allow the biotinylated peptide to bind.
-
Wash the filter plate multiple times with a wash buffer (e.g., PBS) to remove unincorporated [³H]-GGPP.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value as described for the FTase assay.
Mandatory Visualizations
Signaling Pathway: Protein Prenylation
Caption: Protein prenylation pathway and the selective inhibition of FTase by this compound.
Experimental Workflow: In Vitro Enzyme Inhibition Assay
Caption: Generalized workflow for an in vitro enzymatic inhibition assay.
References
Safety Operating Guide
Navigating the Disposal of FTI-2148: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for the Research Compound FTI-2148
For researchers and scientists in the field of drug development, the proper handling and disposal of investigational compounds like this compound, a dual farnesyl transferase (FT-1) and geranylgeranyl transferase-1 (GGT-1) inhibitor, are paramount for ensuring laboratory safety and environmental protection. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, it is crucial to treat this compound as a potentially hazardous substance of unknown toxicity. The following guidelines provide a comprehensive operational and disposal plan, adhering to standard best practices for research chemicals.
Immediate Safety and Handling Precautions
Before initiating any procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.[1][2] Always handle this compound within a certified chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles with side shields, and chemical-resistant gloves.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be managed through your institution's hazardous waste program.[3][4] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[5]
-
Waste Identification and Classification : Treat all materials contaminated with this compound (e.g., unused compound, solutions, contaminated labware) as hazardous chemical waste.
-
Container Selection and Labeling :
-
Use a dedicated, leak-proof, and chemically compatible waste container with a secure screw-top cap. The original container is often the best choice for the pure compound.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Caution: Research Chemical of Unknown Toxicity"). Include the name of the principal investigator and the date of accumulation.
-
-
Waste Segregation and Storage :
-
Store the this compound waste in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the waste is segregated from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent accidental reactions.
-
-
Arrange for Pickup and Disposal :
-
Once the waste container is full or is no longer needed, contact your institution's EHS department to schedule a hazardous waste pickup.
-
Do not transport hazardous waste outside of your laboratory; trained EHS personnel should handle collection.
-
Essential Data for Safe Handling and Disposal
The following table summarizes key information for this compound, compiled from available chemical data, and general safety protocols that should be followed in the absence of a specific SDS.
| Parameter | Value/Guideline | Source/Rationale |
| Chemical Name | This compound | - |
| CAS Number | 251577-09-0 | - |
| Assumed Hazards | Toxic, Irritant, Environmental Hazard | Prudent practice for research chemicals of unknown toxicity. |
| Personal Protective Equipment (PPE) | Safety Goggles, Lab Coat, Chemical-Resistant Gloves | Standard laboratory practice for handling chemical compounds. |
| Handling Location | Certified Chemical Fume Hood | To minimize inhalation exposure. |
| Waste Classification | Hazardous Chemical Waste | Based on the nature of the compound as a research chemical. |
| Disposal Method | EHS-managed Hazardous Waste Stream | Prohibited from drain or solid waste disposal. |
| Waste Container | Leak-proof, compatible material with a secure lid. | To prevent spills and exposure. |
| Storage of Waste | Designated Satellite Accumulation Area (SAA) | Regulatory requirement for hazardous waste. |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of the research chemical this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
- 2. Chemical Safety and Hazardous Waste | Environmental Health and Safety (EHS) | Vanderbilt University [vanderbilt.edu]
- 3. Chemical Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
